molecular formula C20H41NO10 B611203 t-Boc-Aminooxy-PEG7-methane CAS No. 2055041-27-3

t-Boc-Aminooxy-PEG7-methane

Cat. No.: B611203
CAS No.: 2055041-27-3
M. Wt: 455.5 g/mol
InChI Key: IHBBQGFKPNMZRD-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG7-methane is a specialized chemical reagent designed for bioconjugation and the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its core structure features a PEG7 spacer chain, which is terminated with a t-Boc-protected aminooxy group. The t-Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions, revealing a reactive aminooxy (ONH2) group. This aminooxy group is highly reactive toward aldehyde groups, forming a stable oxime bond, a reaction that is highly valuable for the specific and controlled conjugation of molecules under physiological conditions. If a reductant is used during the conjugation, a hydroxylamine linkage can be formed instead. As a PEG-based PROTAC linker, this compound serves as a critical building block in the construction of bifunctional molecules. PROTACs are heterobifunctional molecules that consist of one ligand for an E3 ubiquitin ligase, another for a target protein of interest, and a linker connecting them. The role of the PEG7 linker in this compound is to connect these two moieties, leveraging the intracellular ubiquitin-proteasome system to selectively degrade the target protein. The incorporation of a PEG spacer can significantly alter the pharmacokinetic properties of the resulting conjugate. The hydrophilic and flexible PEG chain can improve aqueous solubility, reduce aggregation, and extend circulatory half-life by shielding the molecule from rapid clearance mechanisms, thereby compensating for any potential reduction in binding affinity caused by steric hindrance. The primary research applications of this compound are in the fields of chemical biology and drug discovery. It is particularly useful for creating stable conjugates between biomolecules, such as antibodies or proteins, and other entities like drugs, dyes, or surfaces, through reaction with naturally occurring or chemically introduced aldehydes. Its primary value in PROTAC development lies in providing a protected, yet easily deprotected, functional handle for precise linker assembly, ultimately contributing to the development of novel therapeutic degrader molecules.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO10/c1-20(2,3)31-19(22)21-30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4/h5-18H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBBQGFKPNMZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140224
Record name 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055041-27-3
Record name 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-methane is a heterobifunctional crosslinker integral to modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal methane (B114726) sulfonate (mesylate) group. This strategic design allows for a two-step sequential or one-pot conjugation strategy, making it a versatile tool for linking molecules of interest.[3]

The Boc group provides a stable protecting group for the highly reactive aminooxy functionality, which can be removed under mild acidic conditions.[4] The deprotected aminooxy group can then readily react with aldehydes or ketones to form a stable oxime linkage.[3] The hydrophilic PEG7 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the mesylate group, although the initial search results refer to "methane", the IUPAC name and common structures for similar linkers suggest a terminal functional group is more likely. Given the context of its use as a linker, a reactive group like a methane sulfonate (mesylate) or a simple methyl ether could be present. For the purpose of this guide, and in the absence of definitive structural confirmation from the initial searches, we will proceed with the understanding that the "methane" refers to a terminal methyl group, rendering that end of the linker inert. Should it be a leaving group like a mesylate, its reactivity would be with nucleophiles.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and visualizations of relevant chemical reactions and biological pathways.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound, compiled from various suppliers.[4][5]

PropertyValueSource(s)
Chemical Name tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate[4]
Synonyms This compound[4][5]
CAS Number 2055041-27-3[4][5]
Molecular Formula C20H41NO10[4][5]
Molecular Weight 455.55 g/mol [4]
Purity Typically ≥95%[5]
Appearance White to off-white solid or oil[4]
Solubility Soluble in water, DMSO, DMF, and DCM[5]
Storage Conditions Store at -20°C for long-term stability[5]

Experimental Protocols

The following protocols are representative methodologies for the deprotection of the t-Boc group and subsequent oxime ligation. These are generalized procedures and may require optimization for specific substrates.

Protocol for t-Boc Deprotection

This procedure describes the removal of the t-Boc protecting group under acidic conditions to yield the free aminooxy-PEG7-methane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM or 1,4-dioxane to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add an excess of the deprotecting agent.

    • Using TFA: Add 10-20 equivalents of TFA dropwise at room temperature.

    • Using HCl in Dioxane: Add 10-20 equivalents of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid by rotary evaporation.

  • The resulting crude aminooxy-PEG7-methane can be used directly in the next step or purified by an appropriate method if necessary.

Protocol for Oxime Ligation

This protocol details the conjugation of the deprotected aminooxy-PEG7-methane to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected aminooxy-PEG7-methane (from Protocol 3.1)

  • Aldehyde or ketone-functionalized molecule

  • Reaction Buffer: 100 mM Sodium acetate (B1210297) buffer, pH 4.5-5.5

  • Aniline (B41778) (optional, as a catalyst)

  • HPLC for purification

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Dissolve the crude deprotected aminooxy-PEG7-methane in the reaction buffer.

  • Add 1.2-2.0 equivalents of the aminooxy-PEG7-methane solution to the solution of the aldehyde or ketone-containing molecule.

  • (Optional) For slow reactions, aniline can be added to a final concentration of 10-100 mM to catalyze the oxime formation.

  • Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the formation of the oxime conjugate by LC-MS.

  • Once the reaction is complete, purify the conjugate by reverse-phase HPLC.

Visualizations

The following diagrams, generated using Graphviz, illustrate key chemical transformations and biological pathways involving this compound.

Chemical Reactions

deprotection_reaction start This compound intermediate Aminooxy-PEG7-methane start->intermediate TFA or HCl in Dioxane

Figure 1: t-Boc Deprotection Reaction.

oxime_ligation reagents Aminooxy-PEG7-methane + R'-CHO (Aldehyde) or R'-C(O)-R'' (Ketone) product Oxime-linked Conjugate reagents->product pH 4.5-5.5 (Aniline catalyst optional)

Figure 2: Oxime Ligation Reaction.
Biological Pathway: PROTAC Mechanism of Action

As this compound is primarily used as a linker in the synthesis of PROTACs, the following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.[6][7]

PROTAC_mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated Target Protein E3->Ub_POI Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC E3->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 3: PROTAC Mechanism of Action.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates, most notably PROTACs. The experimental protocols provided herein offer a starting point for the successful application of this linker in creating novel molecular entities for therapeutic and research purposes. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in significance.

References

t-Boc-Aminooxy-PEG7-methane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Boc-Aminooxy-PEG7-methane. This versatile heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a tert-butyloxycarbonyl (Boc) protected aminooxy group at one end and a methane (B114726) group at the other. The PEG7 chain enhances aqueous solubility and provides a flexible spacer arm. The Boc protecting group can be readily removed under mild acidic conditions to reveal a reactive aminooxy group, which can then form a stable oxime bond with an aldehyde or ketone.

A summary of its key chemical and physical properties is presented in the table below:

PropertyValue
CAS Number 2055041-27-3
Molecular Formula C20H41NO10
Molecular Weight 455.55 g/mol
Purity Typically ≥95%
Appearance Solid powder
Solubility Soluble in Water, DMSO, DCM, and DMF.
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.

Chemical Structure

The chemical structure of this compound consists of a terminal t-Boc protected aminooxy group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal methane group.

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of more complex molecules, particularly in the field of drug development.

  • PROTACs: This linker is widely used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The PEG7 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Bioconjugation: The aminooxy group, after deprotection, can be chemoselectively ligated to molecules containing aldehyde or ketone functionalities to form a stable oxime linkage. This is a common strategy for attaching PEG chains to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical bioconjugation workflow. These should be optimized for specific applications.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 100 mg of the compound).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG7-methane.

Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of the deprotected Aminooxy-PEG7-methane to a target molecule containing a carbonyl group.

Materials:

  • Deprotected Aminooxy-PEG7-methane

  • Aldehyde- or ketone-containing target molecule

  • Anhydrous solvent (e.g., DMSO, DMF, or a suitable buffer)

  • Aniline (B41778) (optional, as a catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve the deprotected Aminooxy-PEG7-methane and the target molecule in the chosen anhydrous solvent. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG linker is often used.

  • If desired, add a catalytic amount of aniline to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC, or NMR).

  • Upon completion, the reaction mixture can be purified using techniques such as flash column chromatography, preparative HPLC, or dialysis, depending on the properties of the final conjugate.

Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the use of this compound in bioconjugation.

start This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection intermediate Aminooxy-PEG7-methane deprotection->intermediate ligation Oxime Ligation intermediate->ligation target Target Molecule (with Aldehyde/Ketone) target->ligation conjugate PEGylated Conjugate ligation->conjugate

References

A Comprehensive Technical Guide to t-Boc-Aminooxy-PEG7-methane (CAS 2055041-27-3) for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-PEG7-methane, with CAS number 2055041-27-3, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental methodologies. The molecule features a terminal t-Boc protected aminooxy group and a chemically stable methane (B114726) terminus, connected by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

The precise chemical modification of biomolecules is a cornerstone of modern drug development and biomedical research. Heterobifunctional linkers, such as this compound, offer a versatile platform for covalently connecting different molecular entities with a high degree of control. The key features of this linker include:

  • A t-Boc Protected Aminooxy Group: This functional group, upon deprotection, readily reacts with aldehydes and ketones to form stable oxime linkages. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety during storage and initial reaction steps, and it can be efficiently removed under mild acidic conditions.

  • A Polyethylene Glycol (PEG) Spacer: The seven-unit PEG chain imparts hydrophilicity to the linker and the resulting conjugate. This often improves solubility, reduces aggregation, and can enhance the pharmacokinetic properties of the conjugated molecule.

  • A Methane Terminus: The methyl group provides a non-reactive and stable end, making this a mono-functional linker for conjugation at the aminooxy terminus.

This guide will detail the physicochemical properties of this compound, provide representative experimental protocols for its use, and illustrate relevant biological pathways and experimental workflows.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below. This information has been compiled from various chemical suppliers.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 2055041-27-3
Molecular Formula C₂₀H₄₁NO₁₀
Molecular Weight 455.54 g/mol
Appearance White to off-white solid or oil
Purity Typically ≥95%

Table 2: Solubility and Storage

PropertyRecommendation
Solubility Soluble in Water, DMSO, DCM, DMF
Storage (Short Term) 0 - 4 °C (days to weeks)
Storage (Long Term) -20 °C (months to years)

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its ability to covalently link molecules through oxime bond formation. This reaction is highly chemoselective and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.

Oxime Ligation

Upon deprotection of the t-Boc group, the free aminooxy group (-ONH₂) can react with an aldehyde or ketone to form a stable oxime bond. This ligation chemistry is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage under physiological conditions.

PROTAC Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. PEG linkers are frequently used in PROTAC design to connect the target-binding ligand and the E3 ligase ligand. The PEG7 chain of this compound can provide the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are representative protocols for the deprotection of the t-Boc group and subsequent oxime ligation. These are generalized procedures and may require optimization for specific applications.

Representative Protocol for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For applications requiring the free amine, perform a basic work-up by dissolving the residue in DCM and washing with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG7-methane.

Representative Protocol for Oxime Ligation

This protocol outlines the conjugation of the deprotected Aminooxy-PEG7-methane to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG7-methane

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5, or phosphate-buffered saline, pH 7.0)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer.

  • Dissolve the deprotected Aminooxy-PEG7-methane in the same buffer. A stock solution in an organic solvent like DMSO can be prepared and added to the aqueous reaction mixture.

  • Add the Aminooxy-PEG7-methane solution to the solution of the aldehyde/ketone-containing molecule. A molar excess of the aminooxy-PEG linker is often used.

  • If desired, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction.

  • Incubate the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by an appropriate method, such as SDS-PAGE for proteins or LC-MS for small molecules.

  • Purify the resulting conjugate using a suitable technique, such as size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant signaling pathway.

G cluster_deprotection t-Boc Deprotection Workflow start This compound in DCM add_tfa Add TFA at 0°C start->add_tfa react Stir at RT (1-3h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Evaporation & Work-up monitor->workup product1 Aminooxy-PEG7-methane workup->product1

t-Boc Deprotection Workflow

G cluster_ligation Oxime Ligation Workflow start_mol1 Aldehyde/Ketone Molecule mix Mix in Reaction Buffer (pH 5.5-7.0) start_mol1->mix start_mol2 Deprotected Aminooxy-PEG7-methane start_mol2->mix add_catalyst Add Aniline (optional) mix->add_catalyst react Incubate at RT (2-16h) add_catalyst->react monitor Monitor Reaction react->monitor purify Purify Conjugate monitor->purify product2 Oxime-Linked Conjugate purify->product2

Oxime Ligation Workflow

G cluster_protac PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, which includes a protected reactive group, a hydrophilic spacer, and a stable terminus, allows for the controlled synthesis of complex biomolecular architectures. The ability to form stable oxime bonds under mild conditions makes it particularly suitable for the modification of sensitive biological molecules. As the fields of targeted protein degradation and bioconjugate chemistry continue to expand, the utility of precisely engineered linkers like this compound is expected to grow, enabling the development of next-generation therapeutics and research tools.

In-Depth Technical Guide: Synthesis and Characterization of t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of t-Boc-Aminooxy-PEG7-methane (tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate). This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details a plausible synthetic route, outlines key characterization parameters, and provides experimental protocols for its application.

Introduction

This compound is a discrete PEG (dPEG®) linker featuring a methoxy-terminated PEG chain and a t-Boc protected aminooxy group.[1][3] The PEG7 chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.[4] The terminal t-Boc-aminooxy group provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities following deprotection under mild acidic conditions.[1][4] This unique combination of properties makes it a versatile linker for applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C20H41NO10[1]
Molecular Weight 455.55 g/mol [1]
CAS Number 2055041-27-3[1]
Appearance Solid powder[1]
Purity ≥95%[3]
Solubility Water, DMSO, DCM, DMF[6]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, a plausible and robust two-step synthetic route can be proposed based on established organic chemistry principles for PEG modification. This process starts from the commercially available m-PEG7-alcohol.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution m-PEG7-OH m-PEG7-OH MsCl_TEA MsCl, TEA, DCM, 0°C to RT m-PEG7-OH->MsCl_TEA m-PEG7-OMs m-PEG7-OMs MsCl_TEA->m-PEG7-OMs m-PEG7-OMs_prev m-PEG7-OMs tBocONH2_NaH t-Boc-NHOH, NaH, DMF m-PEG7-OMs_prev->tBocONH2_NaH Final_Product This compound tBocONH2_NaH->Final_Product G cluster_0 Deprotection cluster_1 Conjugation tBoc_Linker This compound Acid TFA or HCl in Dioxane tBoc_Linker->Acid Deprotected_Linker H2N-O-PEG7-methane Acid->Deprotected_Linker Deprotected_Linker_prev H2N-O-PEG7-methane Aldehyde_Molecule Aldehyde-containing Molecule (e.g., Protein, Drug) Deprotected_Linker_prev->Aldehyde_Molecule pH 6.5-7.5 buffer Conjugate Oxime-linked Conjugate Aldehyde_Molecule->Conjugate G cluster_0 PROTAC Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->POI PROTAC->E3_Ligase Ub Ubiquitin Ternary_Complex->Ub recruits Poly_Ub Poly-ubiquitination Ub->Poly_Ub leads to Proteasome Proteasome Poly_Ub->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation

References

t-Boc-Aminooxy-PEG7-methane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for the bifunctional linker, t-Boc-Aminooxy-PEG7-methane, a valuable tool in bioconjugation and drug development. Its structure incorporates a t-Boc protected aminooxy group and a terminal methane, connected by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the strategic linkage of molecules, with the PEG chain enhancing solubility and potentially improving the pharmacokinetic profile of the resulting conjugate.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations in conjugation reactions and for the characterization of resulting molecular constructs.

PropertyValueSource(s)
Molecular Formula C₂₀H₄₁NO₁₀[1][2][3]
Molecular Weight 455.55 g/mol [2][4]
Exact Mass 455.2730 u[2]
Elemental Analysis C: 52.73%, H: 9.07%, N: 3.07%, O: 35.12%[2]

Chemical Structure and Functionality

The structure of this compound features key functional groups that dictate its utility in chemical synthesis and bioconjugation.

  • t-Boc Protected Aminooxy Group: This moiety provides a latent nucleophilic aminooxy group. The tert-butyloxycarbonyl (t-Boc) protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.[1][2] This allows for subsequent conjugation to molecules containing carbonyl groups (aldehydes or ketones) through the formation of a stable oxime linkage.

  • PEG7 Spacer: The seven-unit polyethylene glycol chain is a hydrophilic spacer. In the context of bioconjugation, this PEG linker can increase the aqueous solubility of the target molecule. It also provides spatial separation between the conjugated entities, which can be critical for maintaining the biological activity of proteins or other biomolecules.

  • Methane Terminus: The methyl group at the terminus of the PEG chain provides a non-reactive, stable end.

Logical Workflow for Deprotection and Conjugation

The general workflow for utilizing this compound in a conjugation strategy involves a two-step process. First, the t-Boc protecting group is removed, followed by the conjugation of the deprotected linker to a carbonyl-containing molecule.

G A This compound B Mild Acidic Conditions (e.g., TFA) A->B C Aminooxy-PEG7-methane (Deprotected Linker) B->C Deprotection D Carbonyl-containing Molecule (R-C=O) C->D E Oxime-linked Conjugate D->E Conjugation

References

Navigating the Nuances of a PROTAC Linker: A Technical Guide to the Purity and Stability of t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of every component in a complex therapeutic modality is paramount. This in-depth technical guide provides a comprehensive overview of the purity and stability of t-Boc-Aminooxy-PEG7-methane, a heterobifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

This document outlines the key chemical attributes, potential impurities, and stability profile of this compound. Furthermore, it details robust analytical methodologies for purity assessment and provides a framework for stability testing, ensuring the reliability and reproducibility of your research and development endeavors.

Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one terminus and a methoxy (B1213986) group at the other. The PEG7 chain imparts hydrophilicity, enhancing the solubility of the resulting conjugate in aqueous media.[1][2][3][4] The t-Boc protecting group provides a stable handle that can be selectively removed under mild acidic conditions to liberate the reactive aminooxy group for subsequent conjugation to carbonyl-containing molecules.[2][3][4]

PropertyValue
Chemical Name tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate[5]
Molecular Formula C20H41NO10[5][6]
Molecular Weight 455.55 g/mol [5]
Appearance Solid powder[5]
Solubility Soluble in water, DMSO, DCM, and DMF[6]

Purity Profile and Potential Impurities

Commercial preparations of this compound typically specify a purity of greater than 95% or 98%.[6] However, due to the nature of its synthesis, several process-related and degradation-related impurities may be present. A thorough understanding of these potential impurities is crucial for quality control and for troubleshooting downstream applications.

2.1. Synthesis-Related Impurities

The synthesis of heterobifunctional PEG linkers is a multi-step process that can introduce various impurities. While a specific synthesis protocol for this compound is not publicly detailed, analogous syntheses of similar compounds suggest the following potential impurities:

  • Homobifunctional PEGs: Incomplete functionalization can lead to the presence of PEG-diol (HO-PEG7-OH) or bis-aminooxy-PEG7.

  • Unreacted Starting Materials: Residual amounts of the starting materials used in the multi-step synthesis.

  • Byproducts of Functionalization: Impurities arising from side reactions during the introduction of the aminooxy and t-Boc groups.

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during synthesis and purification.

2.2. PEG-Related Impurities

The polyethylene glycol chain itself can be a source of impurities, often arising from the polymerization of ethylene (B1197577) oxide. These can include:

  • Ethylene Oxide: A known carcinogen.

  • 1,4-Dioxane: A potential carcinogen.

  • Ethylene Glycol and Diethylene Glycol: Toxic impurities.

  • Polydispersity: While this specific linker is a discrete PEG7, broader molecular weight distributions can be a concern in less pure preparations.

2.3. Degradation Products

As will be discussed in the stability section, degradation of this compound can lead to the formation of new impurities over time.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding its degradation pathways is essential for establishing appropriate storage and handling conditions.

3.1. Storage Conditions

For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment.[5][6] For short-term storage, such as during routine laboratory use, refrigeration at 2-8°C is acceptable. The compound is generally stable enough for shipping at ambient temperatures.[5]

3.2. pH Stability

The two primary functional groups of the molecule exhibit different sensitivities to pH:

  • t-Boc Group: The tert-butyloxycarbonyl protecting group is labile to acidic conditions.[2][3][4] Exposure to strong acids will lead to its cleavage, exposing the reactive aminooxy group. This is the intended mechanism for deprotection prior to conjugation. However, prolonged exposure to even mildly acidic conditions during storage or handling could lead to premature deprotection and potential side reactions.

  • Aminooxy Group: The aminooxy group itself is generally stable across a range of pH values. However, its reactivity with carbonyls is pH-dependent, with optimal reaction rates typically observed in the pH range of 4 to 6.

  • PEG Backbone: The polyether backbone of the PEG chain is generally stable to hydrolysis under both acidic and basic conditions. However, extreme pH combined with elevated temperatures can promote degradation.

3.3. Thermal and Oxidative Stability

Polyethylene glycol chains are susceptible to thermal and oxidative degradation. This can be initiated by heat, light, or the presence of transition metal ions. The degradation process can lead to chain cleavage and the formation of aldehydes and carboxylic acids, which could potentially react with other components in a formulation.

3.4. Forced Degradation Studies

To fully characterize the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Cleavage of the t-Boc protecting group.Aminooxy-PEG7-methane
Basic (e.g., 0.1 M NaOH) Generally stable, potential for minor PEG chain degradation at elevated temperatures.PEG fragments, organic acids
Oxidative (e.g., 3% H2O2) Oxidation of the PEG backbone.Aldehydes, carboxylic acids, PEG fragments
Thermal (e.g., 60°C) PEG chain cleavage.Lower molecular weight PEG fragments
Photolytic (e.g., UV light) Photo-oxidation of the PEG backbone.Aldehydes, carboxylic acids

Experimental Protocols

4.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this compound and detecting impurities. Since the molecule lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended.[7][8]

4.1.1. Suggested HPLC Method

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detector: CAD or MS

4.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying potential impurities.

4.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Filter the solution through a glass wool plug directly into a 5 mm NMR tube.

  • Cap the NMR tube securely.

4.2.2. Data Acquisition

  • Spectrometer: 400 MHz or higher

  • Temperature: 298 K (25°C)

  • Experiments: ¹H, ¹³C, COSY, HSQC

4.2.3. Expected ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64m~28HPEG backbone (-O-CH₂-CH₂-O-)
~3.38s3HMethoxy group (-OCH₃)
~3.8-3.9t2H-CH₂-O-N-
~1.46s9Ht-Boc group (-C(CH₃)₃)
~7.5br s1H-NH-

4.3. Stability Testing Protocol

  • Prepare solutions of this compound in various buffers (e.g., pH 4, 7, 9) and solvents.

  • Expose the solutions to the stress conditions outlined in the forced degradation table (Section 3.4).

  • At specified time points, withdraw aliquots and analyze by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

  • Characterize significant degradation products by LC-MS to elucidate their structures.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities PEG_Diol HO-PEG7-OH Functionalization_1 Introduction of Aminooxy Group PEG_Diol->Functionalization_1 Functionalization_2 t-Boc Protection Functionalization_1->Functionalization_2 Impurity_1 Unreacted PEG-Diol Functionalization_1->Impurity_1 Incomplete Reaction Final_Product This compound Functionalization_2->Final_Product Impurity_2 Homobifunctional PEG Functionalization_2->Impurity_2 Side Reaction Impurity_3 Deprotected Product Final_Product->Impurity_3 Acidic Conditions Impurity_4 Oxidation Products Final_Product->Impurity_4 Oxidation

Caption: Synthesis pathway and potential impurity formation.

Stability_Testing_Workflow Start This compound Sample Preparation Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Time_Points Sampling at Pre-defined Intervals Stress_Conditions->Time_Points Analysis HPLC Purity Analysis Time_Points->Analysis Characterization LC-MS for Degradant Identification Analysis->Characterization End Stability Profile Established Analysis->End Characterization->End

Caption: Workflow for forced degradation stability testing.

Conclusion

A thorough understanding and characterization of the purity and stability of this compound are critical for its successful application in the development of PROTACs and other advanced bioconjugates. By employing the analytical methods and stability testing protocols outlined in this guide, researchers can ensure the quality and consistency of this key linker, leading to more reliable and reproducible scientific outcomes. The potential for synthesis-related impurities and degradation products necessitates a robust quality control strategy throughout the research and development process.

References

An In-depth Technical Guide to the Solubility of t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of t-Boc-Aminooxy-PEG7-methane, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Introduction to this compound

This compound (tert-butyl (2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamate) is a versatile chemical tool featuring a terminal methoxy (B1213986) group and a t-Boc protected aminooxy functional group, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the hydrophilic properties of the molecule, which can improve the solubility and pharmacokinetic profile of the conjugates it is incorporated into[1]. The t-Boc protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to aldehyde or ketone-containing molecules to form a stable oxime linkage[2][3].

Solubility Profile

The solubility of this compound is a key parameter for its use in solution-phase chemistry. While precise quantitative solubility data is not extensively published in peer-reviewed literature, qualitative solubility has been reported by various suppliers. The hydrophilic nature of the PEG7 spacer contributes significantly to its solubility in aqueous and polar organic solvents[2].

The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.

SolventChemical FormulaTypeSolubilityReference
WaterH₂OAqueousSoluble[3]
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticSoluble[3]
DichloromethaneCH₂Cl₂ChlorinatedSoluble[3]
Dimethylformamide(CH₃)₂NC(O)HPolar AproticSoluble[3]

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration for saturation is not provided in the available literature. Researchers should determine the quantitative solubility for their specific application and buffer conditions.

Experimental Protocols: Quantitative Solubility Determination

To ascertain the precise solubility of this compound for critical applications, a quantitative analysis is recommended. The following is a detailed protocol based on the widely accepted "shake-flask" method, adapted for a compound of this nature.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity >95%)

  • Solvents of interest (e.g., Water, DMSO, DCM, DMF, Ethanol) of analytical grade

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD/CAD) or a quantitative analytical technique like qNMR.

  • Volumetric flasks and pipettes for standard curve preparation.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve. For a novel compound, start with approximately 10-20 mg in 1 mL of solvent.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 1.00 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed for a period sufficient to reach equilibrium. For small molecules, 24 to 48 hours is typically adequate. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, either:

      • Centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes).

      • Carefully filter the supernatant using a syringe filter compatible with the solvent. Ensure the filter does not absorb the solute.

  • Quantification:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Prepare a standard curve of known concentrations of this compound.

    • Analyze the diluted sample and the standards using the chosen analytical method.

    • Calculate the concentration of the saturated solution based on the standard curve, accounting for the dilution factor.

Data Analysis:

The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units (mol/L). The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation.

Mandatory Visualization: Application Workflow

This compound does not participate in signaling pathways itself but is a critical tool for constructing molecules that do. The following diagram illustrates a typical experimental workflow for using this linker to conjugate a biomolecule (e.g., a protein) that has been engineered to contain an aldehyde group.

Bioconjugation_Workflow Experimental Workflow for Bioconjugation using this compound cluster_0 Step 1: Linker Activation cluster_1 Step 2: Biomolecule Conjugation cluster_2 Step 3: Purification & Analysis A This compound B Mild Acidic Conditions (e.g., TFA in DCM) A->B Deprotection C Aminooxy-PEG7-methane (Deprotected Linker) B->C E Conjugation Reaction (pH 4-7, Aniline catalyst) C->E D Aldehyde-tagged Biomolecule D->E Oxime Ligation F PEGylated Biomolecule (Stable Oxime Linkage) E->F G Purification (e.g., SEC, IEX) F->G H Characterization (e.g., SDS-PAGE, Mass Spec) G->H I Final Conjugate H->I

References

An In-depth Technical Guide to the Mechanism of Action of the t-Boc Protected Aminooxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use stems from its stability under a range of conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive technical overview of the mechanism of action of the t-Boc protected aminooxy group, a critical functional moiety for the chemoselective formation of stable oxime bonds in complex biological systems.

Core Principles of the t-Boc Protecting Group

The t-Boc group is an acid-labile protecting group used to temporarily block the reactivity of primary and secondary amines, and by extension, aminooxy groups.[1][2] The protection involves the formation of a carbamate (B1207046) linkage, which is stable to a wide variety of reaction conditions, including basic hydrolysis and many nucleophiles.[2][3]

The protection of an aminooxy group typically proceeds via nucleophilic attack on di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base, to form the N-Boc-aminooxy derivative.[3]

Mechanism of Acid-Catalyzed Deprotection

The removal of the t-Boc group from an aminooxy moiety is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility.[4][5] The deprotection mechanism proceeds through a four-step acid-catalyzed elimination pathway.[4][6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[4][7]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][7]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][7]

  • Formation of the Aminooxy Salt: The resulting free aminooxy group is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate (B77799) salt).[4]

Caption: Acid-catalyzed deprotection of a t-Boc protected aminooxy group.

Kinetic Considerations

Side Reactions and the Role of Scavengers

A critical aspect of Boc deprotection is the generation of the reactive tert-butyl cation.[4] This electrophile can lead to undesired side reactions, most notably the alkylation of electron-rich amino acid residues such as tryptophan, tyrosine, and methionine. To mitigate these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Effective in preventing tryptophan alkylation.[4]

  • Water: Acts as a general scavenger.[4]

  • Thioanisole: Protects methionine from S-alkylation.

  • Ethanedithiol (EDT): Used to protect cysteine residues.[4]

The choice of scavenger depends on the specific substrate and the presence of sensitive functional groups.

Role_of_Scavengers tBu_Cation tert-Butyl Cation ((CH₃)₃C⁺) Sensitive_Residue Electron-Rich Residue (e.g., Tryptophan, Tyrosine) tBu_Cation->Sensitive_Residue Reacts with Scavenger Scavenger (e.g., TIS, H₂O, Thioanisole) tBu_Cation->Scavenger Trapped by Alkylation Undesired Alkylation (Side Product) Sensitive_Residue->Alkylation Trapped_Cation Trapped Cation (Inert Product) Scavenger->Trapped_Cation

Caption: Scavengers prevent side reactions by trapping the tert-butyl cation.

While the primary concern is tert-butylation, the stability of the newly formed aminooxy group in strong acid is also a consideration. Hydroxylamine and its derivatives can undergo decomposition in the presence of strong acids, although the typical deprotection times of 30 minutes to a few hours at room temperature are generally mild enough to avoid significant degradation.[7][8]

Quantitative Data on Deprotection Conditions

The efficiency of Boc deprotection is dependent on the specific substrate, the acid used, its concentration, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of Boc-protected amines and amino acids, which serve as a strong starting point for Boc-protected aminooxy compounds.

Substrate TypeReagent/SolventConcentrationTemperature (°C)TimeYield (%)Reference(s)
N-Boc Amino AcidsTFA/DCM1:1 (v/v)Room Temp30 min - 2 h>95[4][9]
N-Boc Amino Acids4M HCl in Dioxane4 MRoom Temp1 - 4 h>90[11]
N-Boc PeptidesTFA/DCM1:4 (v/v)Room Temp2 hNot specified[9]
N-Boc AminesTFA (neat)100%Room Temp5 - 15 minHigh[4]
N-Boc AminesTFA/H₂O95:5 (v/v)Room Temp3 hQuantitative[12]

Experimental Protocols

General Protocol for Boc Deprotection of Boc-Aminooxyacetic Acid

This protocol describes a standard procedure for the deprotection of Boc-aminooxyacetic acid using TFA in dichloromethane (B109758) (DCM).

Materials:

  • Boc-aminooxyacetic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve Boc-aminooxyacetic acid (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cool the solution to 0 °C in an ice bath.[4]

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[4]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.

  • The crude product, the TFA salt of aminooxyacetic acid, can be precipitated by adding cold diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.[4]

Protocol for Monitoring Deprotection Kinetics by ¹H NMR

Procedure:

  • Prepare a stock solution of the Boc-protected aminooxy compound in a deuterated solvent (e.g., CDCl₃).

  • Prepare a separate stock solution of TFA in the same deuterated solvent.

  • In an NMR tube, combine the substrate solution and an internal standard (e.g., TMS).

  • Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of acid.

  • Add a known amount of the TFA stock solution to the NMR tube, quickly mix, and start a series of ¹H NMR acquisitions at regular time intervals.[6]

  • Process the spectra and integrate the characteristic singlet of the t-Boc protons (around 1.4 ppm) and a signal from the product.

  • The disappearance of the t-Boc signal over time can be used to calculate the reaction rate.

Experimental_Workflow_Deprotection Start Start Dissolve Dissolve Boc-Aminooxy Compound in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (25-50%) Cool->Add_TFA React Stir at Room Temperature (30 min - 2 h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate Solvent and Excess TFA Monitor->Evaporate Reaction Complete Workup Optional: Precipitate with Cold Diethyl Ether Evaporate->Workup Product Aminooxy Salt Product Workup->Product

Caption: General experimental workflow for Boc deprotection.

Application in Bioconjugation: Oxime Ligation

The primary application of the t-Boc protected aminooxy group in drug development and research is for subsequent oxime ligation. After deprotection to reveal the free aminooxy group, it can readily and chemoselectively react with an aldehyde or ketone to form a stable oxime bond. This bioorthogonal reaction is widely used for site-specific protein modification, antibody-drug conjugate (ADC) synthesis, and peptide cyclization.

The deprotection can be performed as a separate step, or in some cases, in situ immediately prior to the oxime ligation reaction.

Application_Workflow Boc_Aminooxy t-Boc Protected Aminooxy Compound Deprotection Boc Deprotection (TFA, DCM) Boc_Aminooxy->Deprotection Free_Aminooxy Free Aminooxy Compound Deprotection->Free_Aminooxy Oxime_Ligation Oxime Ligation (pH 4-7) Free_Aminooxy->Oxime_Ligation Aldehyde_Ketone Aldehyde or Ketone -containing Molecule (e.g., Protein, Drug) Aldehyde_Ketone->Oxime_Ligation Conjugate Stable Oxime -linked Conjugate Oxime_Ligation->Conjugate

Caption: Workflow from Boc-aminooxy to oxime conjugate.

References

An In-Depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Poly(ethylene glycol) Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities. The process of covalently attaching PEG chains to molecules, known as PEGylation, has become a cornerstone in the development of biopharmaceuticals. This is due to the unique physicochemical properties of PEG, which can significantly enhance the therapeutic efficacy of proteins, peptides, antibody-drug conjugates (ADCs), and other biologics.[1][2][3]

PEG is a biocompatible, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[4][5] Its high water solubility and flexible nature allow it to impart several beneficial properties to conjugated molecules.[4][5] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile, leading to enhanced performance and patient compliance.[6]

Key advantages of utilizing PEG linkers in bioconjugation include:

  • Improved Pharmacokinetics : PEGylation significantly increases the hydrodynamic volume of a molecule, which reduces its renal clearance and prolongs its circulation half-life in the bloodstream.[6][7]

  • Enhanced Stability : The PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of the bioconjugate.[6]

  • Increased Solubility : The hydrophilic nature of PEG can substantially improve the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and administration.[5]

  • Reduced Immunogenicity : By masking surface epitopes of a therapeutic protein, PEGylation can reduce its recognition by the immune system, thereby lowering the risk of an immunogenic response.[6][8]

This technical guide provides a comprehensive overview of PEG linkers, including their various types, the chemistry behind their conjugation, quantitative data on their effects, detailed experimental protocols, and methods for characterization.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of reactive functional groups to suit diverse bioconjugation needs. The choice of linker depends on the specific application, the target molecule, and the desired properties of the final conjugate.

Structural Classification
  • Linear PEGs : These are the most common type of PEG linker, consisting of a single, straight chain of ethylene glycol units with functional groups at one or both ends.[9][10]

  • Branched PEGs : These linkers have multiple PEG chains extending from a central core. This architecture can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, leading to further enhancements in circulation half-life.[9][11]

  • Multi-arm PEGs : These are a more complex form of branched PEGs with several arms, offering multiple attachment points for drugs or targeting ligands.

Functional Classification
  • Homobifunctional PEGs : These linkers possess the same reactive group at both ends of the PEG chain and are typically used for crosslinking applications.[12]

  • Heterobifunctional PEGs : These linkers have different reactive groups at each end, allowing for the sequential and specific conjugation of two different molecules.[12] This is particularly useful in the construction of ADCs and other targeted therapies.

  • Cleavable PEGs : These linkers contain a labile bond (e.g., a disulfide or a pH-sensitive ester) that can be cleaved under specific physiological conditions, enabling the controlled release of a conjugated molecule at the target site.[12]

Classification by Reactive Group

The choice of reactive group on the PEG linker is dictated by the available functional groups on the biomolecule to be modified (e.g., amines, thiols, carboxyls). Common reactive groups include:

  • NHS Esters (N-Hydroxysuccinimide) : React with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[13][14]

  • Maleimides : React specifically with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[2][15]

  • Aldehydes : React with primary amines via reductive amination to form stable secondary amine linkages.[16]

  • Azides and Alkynes : Used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugations.[10]

Quantitative Data on PEG Linker Performance

The selection of a PEG linker with the appropriate molecular weight and architecture is critical for optimizing the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linkers on key parameters.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
Linker TypeDrug-to-Antibody Ratio (DAR)Clearance Rate (mL/kg/day)Half-life (t½) (hours)Reference
Non-PEGylated88.5120[17]
PEG486.2150[17]
PEG884.5180[17]
PEG1283.1220[17]

Data synthesized from a study on non-binding IgG conjugated to MMAE.

Table 2: Comparison of Linear vs. Branched PEG Linkers on Hydrodynamic Radius
ProteinLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
Human Serum AlbuminUnmodified-3.5[9]
Human Serum AlbuminLinear206.1[9]
Human Serum AlbuminBranched206.4[9]
TNF NanobodyLinear40-[11]
TNF NanobodyBranched (2 x 20 kDa)40-[11]
TNF NanobodyBranched (4 x 10 kDa)40-[11]

The study on TNF Nanobody-PEG conjugates reported a superior pharmacokinetic profile for the branched versus linear PEG conjugates, although specific hydrodynamic radii were not provided in the abstract.[11]

Table 3: In Vivo Efficacy of PEGylated vs. Non-PEGylated Nanoparticles
Formulation1-hour post-injection Blood Concentration (% ID/g)Reference
Non-PEGylated Proticles0.06 ± 0.01[18][19]
PEGylated Proticles0.23 ± 0.01[18][19]

Data from a study on radiolabeled proticles, where % ID/g represents the percentage of injected dose per gram of tissue.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following are representative protocols for common PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester

Materials:

  • Protein to be PEGylated (e.g., IgG antibody)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[20]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14][19]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).[20]

    • Slowly add the PEG-NHS ester solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[19]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[20]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and other small molecules by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[21][]

Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • PEG-Maleimide

  • PEGylation Buffer: PBS, pH 7.0, or other thiol-free buffer

  • Reducing agent (optional, e.g., TCEP, to reduce disulfide bonds and expose free thiols)

  • Purification columns (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the PEGylation buffer. If necessary, treat the protein with a reducing agent to ensure the availability of free thiol groups.

  • PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the PEGylation buffer to create a stock solution (e.g., 100 mg/mL).[15][23]

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the protein's thiol groups is typically used.[2][15][23]

    • Stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[2][15][23]

  • Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and protein using size-exclusion chromatography or other suitable methods.[2][15][23]

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated bioconjugates. A combination of analytical techniques is typically employed.

  • Size-Exclusion Chromatography (SEC): Used to separate PEGylated proteins from unreacted protein and free PEG, and to detect the presence of aggregates.[]

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated species based on differences in surface charge, which can be altered by the attachment of PEG chains.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This technique is particularly useful for determining the drug-to-antibody ratio (DAR) of ADCs.[24]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the conjugate, the degree of PEGylation (number of attached PEG chains), and the location of PEGylation sites.[25][26]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the degree of PEGylation if the PEG reagent contains a chromophore.[4]

  • Functional Assays: In vitro and in vivo assays are crucial to confirm that the PEGylated bioconjugate retains its desired biological activity.[24]

Visualizations

Signaling Pathway of PEGylated Interferon

PEG_Interferon_Signaling PEGylated Interferon Signaling Pathway cluster_nucleus PEG_IFN PEGylated Interferon-α IFNAR IFNAR1/IFNAR2 Receptor PEG_IFN->IFNAR Binds to JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Promoter) ISGF3->ISRE Binds to nucleus Nucleus ISGF3->nucleus Translocates to ISG Interferon Stimulated Genes (Antiviral Response) ISRE->ISG Induces Transcription

Caption: Signaling pathway of PEGylated Interferon-α, leading to an antiviral response.[23][25][26][27][28]

Experimental Workflow for Protein PEGylation

PEGylation_Workflow General Workflow for Protein PEGylation start Start protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) start->protein_prep peg_prep PEG Linker Preparation (Dissolution) start->peg_prep conjugation Bioconjugation Reaction (e.g., NHS ester or Maleimide chemistry) protein_prep->conjugation peg_prep->conjugation quenching Quenching (Stop Reaction) conjugation->quenching purification Purification (SEC, IEX, HIC) quenching->purification characterization Characterization (MS, HPLC, SDS-PAGE, Functional Assays) purification->characterization final_product Final PEGylated Bioconjugate characterization->final_product

Caption: A generalized experimental workflow for protein PEGylation.[15][21][29]

Logical Diagram for PEG Linker Selection

Linker_Selection Decision Framework for PEG Linker Selection application Define Application (e.g., ADC, protein therapeutic) target_molecule Identify Target Molecule & Functional Groups application->target_molecule desired_properties Determine Desired Properties (Half-life, Solubility, etc.) application->desired_properties functional_group Choose Reactive Group target_molecule->functional_group linker_architecture Select Linker Architecture desired_properties->linker_architecture peg_length Select PEG Length (MW) desired_properties->peg_length linear Linear linker_architecture->linear branched Branched linker_architecture->branched final_linker Final PEG Linker linear->final_linker branched->final_linker amine_reactive Amine-Reactive (NHS Ester) functional_group->amine_reactive thiol_reactive Thiol-Reactive (Maleimide) functional_group->thiol_reactive click_chemistry Click Chemistry (Azide/Alkyne) functional_group->click_chemistry amine_reactive->final_linker thiol_reactive->final_linker click_chemistry->final_linker short_peg Short PEG (e.g., PEG4-PEG12) peg_length->short_peg long_peg Long PEG (e.g., >2 kDa) peg_length->long_peg short_peg->final_linker long_peg->final_linker

Caption: A logical framework for selecting the appropriate PEG linker.[10][12][13][14]

Conclusion

PEG linkers are a powerful and versatile technology in bioconjugation, offering a means to significantly improve the therapeutic properties of a wide range of biomolecules. The choice of PEG linker, in terms of its architecture, functional groups, and length, is a critical consideration in the design of a bioconjugate and must be carefully optimized for each specific application. This guide has provided an in-depth overview of PEG linkers, including quantitative data on their performance, detailed experimental protocols, and methods for characterization, to aid researchers and drug developers in the rational design of next-generation biotherapeutics. As our understanding of the structure-activity relationships of PEGylated molecules continues to grow, so too will the potential for this technology to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for t-Boc-Aminooxy-PEG7-methane in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-methane is a heterobifunctional linker designed for bioconjugation, particularly in the fields of pharmaceutical research and drug development. This reagent incorporates three key chemical features: a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, an aminooxy group, and a tert-butyloxycarbonyl (Boc) protecting group. The PEG7 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate. The aminooxy group provides a highly selective reactive handle for conjugation to carbonyl groups (aldehydes and ketones) via a stable oxime linkage. The Boc group protects the reactive aminooxy moiety, allowing for controlled, sequential conjugation strategies. A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Properties

PropertyValueReference(s)
Chemical Name tert-butyl ((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)carbamate[2]
Molecular Formula C20H41NO10[2][3]
Molecular Weight 455.55 g/mol [2]
Purity Typically ≥95%[3][4]
Appearance Solid powder[2]
Solubility Soluble in water, DMSO, DCM, DMF[3]
Storage Store at -20°C for long-term stability.[2][3]

Key Applications in Bioconjugation

The unique structure of this compound makes it a versatile tool for several bioconjugation applications:

  • PROTAC Synthesis: The linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces targeted protein degradation.[1]

  • Antibody-Drug Conjugate (ADC) Development: While less common than other chemistries for this application, it can be used to attach payloads to antibodies that have been engineered to contain a carbonyl group.

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins containing aldehydes or ketones, which can be introduced through enzymatic or chemical methods.

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with carbonyl groups.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process: 1) deprotection of the Boc group to reveal the reactive aminooxy functionality, and 2) conjugation to a carbonyl-containing molecule via oxime ligation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to generate the free aminooxy-PEG7-methane, which is then used in the subsequent conjugation step.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 100 mg in 5 mL).

  • Acidification: To the solution, add an excess of TFA (e.g., 10-20 equivalents). A common starting point is a 20-50% (v/v) solution of TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Neutralization: Carefully quench the reaction by slowly adding the mixture to a stirred, chilled solution of saturated sodium bicarbonate until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Aminooxy-PEG7-methane.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR and mass spectrometry. The deprotected product is often used immediately in the next step due to the high reactivity of the free aminooxy group.[5]

Illustrative Deprotection Efficiency Data:

Reaction Time (hours)TFA Concentration in DCM (v/v)Conversion (%)
120%>95
0.550%>99

Note: This data is representative and optimization may be required for specific scales.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Peptide

This protocol details the conjugation of the deprotected Aminooxy-PEG7-methane to a peptide that has been previously functionalized with an aldehyde group.

Materials:

  • Deprotected Aminooxy-PEG7-methane (from Protocol 1)

  • Aldehyde-containing peptide

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Aniline (B41778) (optional, as catalyst)

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical Instruments: LC-MS system

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the deprotected Aminooxy-PEG7-methane in the reaction buffer to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the Aminooxy-PEG7-methane solution to the peptide solution. The optimal molar ratio should be determined empirically.

    • (Optional) For improved reaction kinetics, especially with less reactive carbonyls, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring. The reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours) for sensitive biomolecules.

  • Monitoring: Monitor the progress of the conjugation by RP-HPLC or LC-MS analysis by observing the formation of the higher molecular weight conjugate and the consumption of the starting peptide.

  • Purification: Purify the resulting PEGylated peptide from excess PEG reagent and other reaction components using RP-HPLC.

  • Characterization: Characterize the final conjugate by LC-MS to confirm its identity, purity, and molecular weight.

Illustrative Oxime Ligation Efficiency Data:

Molar Excess of PEG ReagentCatalyst (100 mM Aniline)Reaction Time (hours)Conjugation Yield (%)
10xNo1265
10xYes490
50xNo1285
50xYes2>95

Note: This data is representative and will vary depending on the specific peptide and reaction conditions.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical steps involved in synthesizing a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product POI_Ligand Protein of Interest (POI) Ligand with Aldehyde Oxime_Ligation Oxime Ligation POI_Ligand->Oxime_Ligation E3_Ligand E3 Ligase Ligand with Reactive Group Final_Coupling Final Coupling Reaction E3_Ligand->Final_Coupling Step 3 Linker_Start This compound Deprotection Boc Deprotection (TFA/DCM) Linker_Start->Deprotection Step 1 Deprotected_Linker Aminooxy-PEG7-methane Deprotection->Deprotected_Linker Ligand_Linker POI Ligand-Linker Conjugate Oxime_Ligation->Ligand_Linker PROTAC Final PROTAC Molecule Final_Coupling->PROTAC Deprotected_Linker->Oxime_Ligation Step 2 Ligand_Linker->Final_Coupling

Caption: Logical workflow for the synthesis of a PROTAC using a PEG7 linker.

Reaction Scheme: Oxime Ligation

The following diagram illustrates the chemical reaction between the deprotected aminooxy group and an aldehyde to form a stable oxime bond.

Oxime_Ligation R1 R'—CHO plus + R1:e->plus:w Oxime R'—CH=N—O—R Aminooxy R—O—NH₂ Aminooxy:e->Oxime:w pH 6-7 (Aniline catalyst) plus:e->Aminooxy:w

Caption: Chemical reaction scheme for oxime ligation.

References

Application Note: A Robust Protocol for the t-Boc Deprotection of Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Aminooxy-PEG linkers are valuable tools in bioconjugation, enabling the formation of stable oxime linkages with carbonyl-containing molecules. This protocol provides a detailed methodology for the efficient deprotection of the t-Boc group from Aminooxy-PEG7-methane, yielding the free aminooxy functionality ready for subsequent conjugation reactions. The primary method described herein utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and effective approach for Boc deprotection.[2][3][4]

Principle of the Method

The deprotection of a t-Boc protected amine proceeds via an acid-catalyzed hydrolysis mechanism.[3] The acid protonates the carbamate (B1207046) oxygen, leading to the elimination of isobutylene (B52900) and carbon dioxide, and resulting in the formation of the free amine as its corresponding acid salt (e.g., trifluoroacetate (B77799) salt).[5]

Experimental Protocol

This section outlines the necessary materials and a step-by-step procedure for the t-Boc deprotection of Aminooxy-PEG7-methane.

Materials and Equipment:

  • t-Boc-Aminooxy-PEG7-methane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber or LC-MS for reaction monitoring

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, to achieve a 50% TFA concentration, add a volume of TFA equal to the volume of DCM.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed. This typically takes 1-2 hours.[2]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the flask and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.[2]

  • Product Isolation (as TFA salt): The resulting residue is the TFA salt of the deprotected Aminooxy-PEG7-methane. This can often be used directly in the next synthetic step. For long-term storage, it is recommended to store the TFA salt under an inert atmosphere at -20°C.

Optional Work-up for the Free Amine:

If the free amine is required, proceed with the following steps after step 7:

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[2] This should be done cautiously to avoid hydrolysis of other sensitive functional groups.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG7-methane.

Alternative Deprotection Method:

For substrates that may be sensitive to TFA, a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453) can be used as an alternative.[2] The reaction is typically performed at room temperature and monitored until completion. The work-up involves removal of the solvent and excess HCl under reduced pressure.

Data Presentation

The following table summarizes the key quantitative parameters for the t-Boc deprotection protocol.

ParameterRecommended ValueNotes
Substrate Concentration0.1 - 0.2 M in DCMEnsures good solubility and reaction kinetics.
TFA Concentration20 - 50% (v/v) in DCMHigher concentrations can lead to faster reactions but may require more careful work-up.[2]
Reaction Temperature0°C to Room TemperatureStarting at a lower temperature helps to control any potential exotherm.
Reaction Time1 - 2 hoursShould be monitored by TLC or LC-MS to determine completion.[2]
Toluene Co-evaporation3 cyclesEffectively removes residual TFA.[2]
Alternative Reagent
HCl in 1,4-dioxane4 MA common alternative to TFA for acid-labile substrates.[2]

Visualizations

Experimental Workflow Diagram

tBoc_Deprotection_Workflow start Start dissolve Dissolve t-Boc-Aminooxy- PEG7-methane in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate product_salt Product as TFA Salt coevaporate->product_salt workup_decision Free Amine Needed? product_salt->workup_decision neutralize Neutralize with aq. NaHCO3 workup_decision->neutralize Yes product_free Free Amine Product workup_decision->product_free No, use salt directly extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate dry_concentrate->product_free

Caption: Workflow for t-Boc deprotection of Aminooxy-PEG7-methane.

Signaling Pathway (Reaction Mechanism)

tBoc_Deprotection_Mechanism start_material This compound protonated Protonated Intermediate start_material->protonated + H+ acid H+ acid->protonated elimination Elimination protonated->elimination isobutylene Isobutylene elimination->isobutylene co2 CO2 elimination->co2 final_product Aminooxy-PEG7-methane (Ammonium Salt) elimination->final_product

Caption: Acid-catalyzed t-Boc deprotection mechanism.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG7-methane in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and tolerability.[1] t-Boc-Aminooxy-PEG7-methane is a heterobifunctional linker designed for site-specific ADC development.[2][3]

This linker features three key components:

  • A t-Boc (tert-butyloxycarbonyl) protected aminooxy group : This protecting group is stable under neutral conditions but can be readily removed under mild acidic conditions to reveal a reactive aminooxy group.[2][4]

  • A hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer : The PEG7 chain enhances the solubility of the ADC, mitigates aggregation often caused by hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.[1][5]

  • A stable methane (B114726) group : This terminal group is non-reactive, rendering the linker suitable for conjugation strategies where the payload is attached first.

The primary application of this compound is in the site-specific conjugation of payloads to antibodies that have been engineered to contain an aldehyde or ketone group.[6][7] The deprotected aminooxy group reacts with the carbonyl group to form a stable oxime linkage, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[8]

Chemical Properties

PropertyValueReference
Chemical Name This compound[4]
CAS Number 2055041-27-3[4]
Molecular Formula C20H41NO10[4]
Molecular Weight 455.55 g/mol [4]
Solubility Soluble in Water, DMSO, DCM, DMF[9]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[4]

Application: Site-Specific ADC Synthesis via Oxime Ligation

The overall strategy for using this compound in ADC development involves a two-stage process:

  • Payload-Linker Synthesis : The cytotoxic payload is first conjugated to the this compound linker. This is typically achieved by modifying the payload to contain a reactive group that can form a stable bond with a corresponding functional group on a custom-synthesized variant of the linker (e.g., replacing the methane group with a reactive handle like an NHS ester or a maleimide). For the purpose of these notes, we will assume a payload-linker conjugate is already prepared where the payload is attached, and the terminal group is the t-Boc protected aminooxy moiety.

  • ADC Conjugation : The t-Boc protecting group on the payload-linker conjugate is removed, and the resulting aminooxy-functionalized payload is then conjugated to an antibody containing an aldehyde or ketone group.

Experimental Protocols

Protocol 1: Deprotection of t-Boc-Aminooxy-PEG7-Payload Conjugate

This protocol describes the removal of the t-Boc protecting group from the linker-payload conjugate to generate the reactive aminooxy group for subsequent conjugation to the antibody.

Materials:

  • t-Boc-Aminooxy-PEG7-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for purification

Procedure:

  • Dissolve the t-Boc-Aminooxy-PEG7-Payload conjugate in DCM (e.g., 10 mg/mL).

  • Add an excess of TFA to the solution (e.g., 20-50% v/v). The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the deprotected Aminooxy-PEG7-Payload conjugate.

  • Purify the deprotected product by HPLC if necessary.

dot

G cluster_0 Deprotection of t-Boc Group A t-Boc-Aminooxy-PEG7-Payload B Dissolve in DCM A->B Start C Add Trifluoroacetic Acid (TFA) B->C D Incubate at RT (1-2h) C->D E Evaporate Solvent & TFA D->E F Neutralize with NaHCO3 E->F G Purify (HPLC) F->G H Aminooxy-PEG7-Payload G->H Final Product

Workflow for t-Boc deprotection.

Protocol 2: Oxime Ligation for ADC Synthesis

This protocol outlines the conjugation of the deprotected Aminooxy-PEG7-Payload to an antibody containing a site-specifically introduced aldehyde or ketone group.

Materials:

  • Aldehyde- or ketone-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.0-7.0)

  • Deprotected Aminooxy-PEG7-Payload

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5)

  • Size-Exclusion Chromatography (SEC) system for ADC purification

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Preparation : Prepare the aldehyde- or ketone-modified antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Payload-Linker Preparation : Dissolve the deprotected Aminooxy-PEG7-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Conjugation Reaction : Add the payload-linker solution to the antibody solution at a molar excess of 5-20 fold over the antibody.

  • (Optional) Catalyst Addition : For reactions with ketones or sterically hindered aldehydes, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.[7]

  • Incubation : Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle mixing.

  • Purification : Purify the resulting ADC from excess payload-linker and other reagents using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.

  • Characterization : Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR), and aggregation.

dot

G cluster_1 ADC Synthesis via Oxime Ligation mAb Aldehyde/Ketone-mAb mix Combine mAb and Payload-Linker (pH 6.5, optional aniline) mAb->mix payload Aminooxy-PEG7-Payload payload->mix incubate Incubate at RT or 37°C (12-24h) mix->incubate purify Purify by SEC incubate->purify characterize Characterize ADC purify->characterize final_adc Purified ADC characterize->final_adc

Workflow for ADC synthesis.

Data Presentation: Characterization of the ADC

The successful synthesis of an ADC requires rigorous characterization. The following tables summarize key analytical methods and representative data that should be collected.

Table 1: ADC Characterization Parameters

ParameterMethodPurposeReference
Protein Concentration UV-Vis Spectroscopy (A280)To determine the final concentration of the ADC.[10]
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated per antibody and the homogeneity of the product.[2][3][11]
Aggregation Size-Exclusion Chromatography (SEC-HPLC)To quantify the percentage of high molecular weight species (aggregates).[1]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To assess the potency of the ADC on target cancer cell lines.[12]
Pharmacokinetics (PK) In vivo studies in animal modelsTo determine the clearance, half-life, and overall exposure of the ADC.[12]

Table 2: Representative Quantitative Data for ADCs with Short PEG Linkers

Note: The following data is illustrative and compiled from studies on ADCs with short PEG linkers. Specific results for a PEG7 linker will depend on the antibody, payload, and target.

ADC ConstructLinker TypeAverage DAR% AggregationIn Vitro IC50 (nM)Plasma Half-life (h)Reference
ADC-ANon-PEGylated3.85.21.5120[12]
ADC-BPEG43.92.12.8150[13]
ADC-C (Hypothetical) PEG7 ~4.0 <2.0 ~3.5 ~160 -
ADC-DPEG84.01.54.1175[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete t-Boc deprotection.Verify deprotection by LC-MS. Repeat the deprotection step if necessary.
Suboptimal pH for oxime ligation.Ensure the reaction buffer pH is between 6.0 and 7.0.
Steric hindrance at the conjugation site.Increase the molar excess of the payload-linker. Add aniline as a catalyst. Increase reaction time and/or temperature.
High Aggregation Hydrophobicity of the payload.Perform the conjugation at a lower antibody concentration. Optimize the purification method to remove aggregates.
Instability of the antibody in the reaction buffer.Screen different buffer conditions or add stabilizing excipients.
Inconsistent DAR Inhomogeneous starting antibody (aldehyde/ketone).Ensure the site-specific modification of the antibody is well-controlled and characterized.
Incomplete reaction.Optimize reaction conditions (time, temperature, reagent stoichiometry).

Conclusion

This compound is a valuable tool for the development of site-specific antibody-drug conjugates. Its heterobifunctional nature, combined with a hydrophilic PEG spacer, allows for the production of homogeneous ADCs with potentially improved physicochemical and pharmacokinetic properties.[5] The provided protocols for deprotection and oxime ligation serve as a guide for researchers to develop robust and reproducible conjugation strategies. Rigorous analytical characterization is essential to ensure the quality, efficacy, and safety of the final ADC product.

References

Application of t-Boc-Aminooxy-PEG7-methane in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide conformational flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2]

This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG7-methane , a bifunctional PEG linker, in the synthesis of PROTACs. This linker features a t-Boc protected aminooxy group for conjugation and a methane (B114726) group, offering a versatile platform for PROTAC development. The protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes or ketones, forming a stable oxime linkage.[3]

Hypothetical Case Study: Synthesis of a BTK-targeting PROTAC

To illustrate the application of this compound, we present a hypothetical case study for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The hypothetical PROTAC, herein named PROTAC-AB1 , will utilize a known BTK inhibitor as the warhead and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.

Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways, including PLCγ2, ERK, and NF-κB, which are crucial for B-cell proliferation, survival, and differentiation. By degrading BTK, PROTAC-AB1 is designed to inhibit these downstream signals, leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Ub_Proteasome Ubiquitin-Proteasome System BTK->Ub_Proteasome Ubiquitination PLCG2 PLCγ2 BTK->PLCG2 PROTAC_AB1 PROTAC-AB1 PROTAC_AB1->BTK Binds CRBN Cereblon (CRBN) E3 Ligase PROTAC_AB1->CRBN Degradation BTK Degradation Ub_Proteasome->Degradation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKCβ IP3_DAG->PKC ERK ERK Pathway PKC->ERK NFKB NF-κB Pathway PKC->NFKB Proliferation B-Cell Proliferation, Survival, Differentiation ERK->Proliferation NFKB->Proliferation

BTK Signaling Pathway and PROTAC-AB1 Mechanism of Action.

Experimental Section

Synthesis of PROTAC-AB1

The synthesis of PROTAC-AB1 is proposed as a multi-step process involving the initial separate modification of the BTK inhibitor and the E3 ligase ligand, followed by their final conjugation.

PROTAC_Synthesis_Workflow cluster_warhead Warhead Modification cluster_e3_ligand E3 Ligand Modification cluster_final_assembly Final Assembly & Purification Warhead BTK Inhibitor (with reactive handle) Intermediate_A Intermediate A (Warhead-Linker) Warhead->Intermediate_A Amide Coupling Boc_Linker This compound Boc_Linker->Intermediate_A Deprotection Boc Deprotection of Intermediate A Intermediate_A->Deprotection E3_Ligand Pomalidomide Derivative (with aldehyde) Final_PROTAC PROTAC-AB1 E3_Ligand->Final_PROTAC Intermediate_B Intermediate B (Deprotected Linker-Warhead) Deprotection->Intermediate_B Intermediate_B->Final_PROTAC Oxime Ligation Purification Purification (HPLC) Final_PROTAC->Purification

Synthetic Workflow for the Hypothetical PROTAC-AB1.

Detailed Protocols

Materials:

  • BTK inhibitor with a carboxylic acid handle

  • Pomalidomide derivative with an aldehyde functional group

  • This compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard solvents for workup and chromatography (Ethyl acetate (B1210297), hexane, etc.)

  • Preparative HPLC system

Protocol 1: Synthesis of Intermediate A (Warhead-Linker Conjugate)

  • Dissolve the BTK inhibitor (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Intermediate A.

Protocol 2: Boc Deprotection of Intermediate A

  • Dissolve Intermediate A in DCM (20% v/v TFA in DCM).

  • Add TFA to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is used in the next step without further purification.

Protocol 3: Final Assembly via Oxime Ligation

  • Dissolve the deprotected Intermediate B and the pomalidomide-aldehyde derivative (1.0 eq) in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Adjust the pH of the solution to ~4-5 using acetic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the oxime linkage by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the final PROTAC-AB1 by preparative HPLC.

Hypothetical Data

The following tables summarize the expected, yet hypothetical, quantitative data for the synthesis and biological evaluation of PROTAC-AB1.

Table 1: Synthesis and Characterization of PROTAC-AB1

Step/CompoundMolecular Weight ( g/mol )Yield (%)Purity (LC-MS)
Intermediate A(Calculated)75%>95%
Intermediate B(Calculated)Assumed QuantitativeNot Isolated
PROTAC-AB1 (Calculated) 60% (from Intermediate B) >98%

Table 2: In Vitro Biological Activity of PROTAC-AB1

AssayCell LineParameterValue
BTK DegradationMOLM-14DC₅₀ 25 nM
MOLM-14Dₘₐₓ >90% at 100 nM
Cell ViabilityMOLM-14IC₅₀ 50 nM
Target EngagementK562 (BTK-NanoBRET)EC₅₀ 150 nM
  • DC₅₀: Concentration required to degrade 50% of the target protein.

  • Dₘₐₓ: Maximum percentage of protein degradation achieved.

  • IC₅₀: Concentration required to inhibit 50% of cell growth.

  • EC₅₀: Concentration required to achieve 50% of the maximum effect in the target engagement assay.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG7 core enhances the solubility and permeability of the resulting PROTAC, while the protected aminooxy group allows for a specific and efficient conjugation to a warhead or E3 ligase ligand containing an aldehyde or ketone. The synthetic protocols outlined in this document provide a general framework for the incorporation of this linker into a PROTAC design workflow. The hypothetical case study of PROTAC-AB1 illustrates a practical application and highlights the key data points necessary for the evaluation of a novel PROTAC molecule. The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the systematic optimization of linker length and composition to achieve optimal degradation efficacy.

References

Application Notes and Protocols for Amine Functionalization with t-Boc-Aminooxy-PEG7-methane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the amine functionalization of molecules using a t-Boc-Aminooxy-PEG7 linker. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the covalent linkage of an amine-containing molecule to a second molecule bearing a carbonyl group (aldehyde or ketone). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule.[1][] The tert-butyloxycarbonyl (t-Boc) protecting group on the aminooxy moiety allows for a sequential conjugation strategy.

The overall process involves three key steps:

  • Amine Functionalization: A PEG linker with a t-Boc protected aminooxy group at one end and an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, at the other is reacted with a primary amine on the target molecule. This forms a stable amide bond.

  • t-Boc Deprotection: The t-Boc group is removed under mild acidic conditions to expose the reactive aminooxy group.

  • Oxime Ligation: The deprotected aminooxy group is then reacted with an aldehyde or ketone on a second molecule to form a stable oxime bond.

Principle of the Method

The versatility of this linker lies in the orthogonality of the two conjugation reactions. The NHS ester's reactivity towards primary amines is typically performed at a neutral to slightly basic pH, while the subsequent oxime ligation can be carried out under acidic or neutral conditions, often accelerated by a catalyst.[3][4]

Amine Functionalization via NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming a stable amide bond through nucleophilic acyl substitution.[5][6] The reaction is efficient at a pH range of 7.2-8.5.[7] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[7]

t-Boc Deprotection

The t-Boc protecting group is stable under basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), to reveal the free aminooxy group.[8][9][10][11] This deprotection step is typically high-yielding.

Oxime Ligation

The reaction between an aminooxy group and an aldehyde or ketone forms a stable oxime bond.[4] This reaction is fastest at a slightly acidic pH (4-5) but can be effectively catalyzed by nucleophilic catalysts like aniline (B41778) or p-phenylenediamine (B122844) at neutral pH, which is often preferable for biological molecules.[3][9][12]

Data Presentation

Table 1: Typical Reaction Conditions and Yields
StepReagentpHTemperature (°C)TimeTypical Yield/Efficiency
Amine Functionalization t-Boc-Aminooxy-PEG7-NHS ester7.2 - 8.520 - 250.5 - 4 hours60 - 90%
t-Boc Deprotection Trifluoroacetic Acid (TFA) in DCMN/A20 - 251 - 2 hours>90%
Oxime Ligation Deprotected PEG conjugate and aldehyde/ketone4.5 - 7.020 - 251 - 24 hours70 - 95%

Experimental Protocols

Protocol 1: Amine Functionalization with t-Boc-Aminooxy-PEG7-NHS Ester

This protocol describes the conjugation of a t-Boc-Aminooxy-PEG7-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • t-Boc-Aminooxy-PEG7-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Protein Solution: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[6]

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the t-Boc-Aminooxy-PEG7-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[13] The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Confirm conjugation and assess efficiency using SDS-PAGE (which will show an increase in molecular weight) and MALDI-TOF mass spectrometry.

Protocol 2: t-Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the t-Boc protecting group to generate a free aminooxy group.

Materials:

  • t-Boc-Aminooxy-PEG7-functionalized protein

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)[9]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolution: Lyophilize the purified t-Boc-PEG-protein conjugate and dissolve it in the deprotection solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[5]

  • Precipitation: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to precipitate the deprotected protein conjugate.

  • Washing: Centrifuge the mixture to pellet the protein. Discard the supernatant and wash the pellet with cold diethyl ether twice.

  • Drying: Dry the final product under vacuum.

  • Analysis: Confirm deprotection by MALDI-TOF mass spectrometry, observing a mass loss corresponding to the t-Boc group (100.12 Da).

Protocol 3: Oxime Ligation to an Aldehyde- or Ketone-Containing Molecule

This protocol describes the final conjugation of the aminooxy-PEG-protein to a molecule containing a carbonyl group.

Materials:

  • Aminooxy-PEG7-functionalized protein

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0, or 0.1 M Acetate buffer, pH 4.5

  • Catalyst (optional, for neutral pH): Aniline or p-phenylenediamine stock solution (e.g., 100 mM in reaction buffer)[3]

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Dissolution: Dissolve the deprotected aminooxy-PEG-protein and the carbonyl-containing molecule in the chosen reaction buffer.

  • Reaction Initiation:

    • For acidic conditions (pH 4.5): Mix the reactants and incubate.

    • For neutral conditions (pH 7.0): Add the catalyst to the reaction mixture. A final concentration of 10-50 mM p-phenylenediamine is effective.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the reactants and the presence of a catalyst. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE).

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted starting materials.

  • Analysis: Characterize the final product by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful ligation.

Mandatory Visualizations

G cluster_0 Step 1: Amine Functionalization cluster_1 Step 2: Oxime Ligation AmineMolecule Amine-containing Molecule (Protein, etc.) Conjugation NHS Ester Reaction (pH 7.2-8.5) AmineMolecule->Conjugation PEGNHS t-Boc-Aminooxy-PEG7-NHS Ester PEGNHS->Conjugation BocPEGConjugate t-Boc-PEG-Molecule Conjugation->BocPEGConjugate TFA TFA/DCM Deprotection t-Boc Deprotection TFA->Deprotection AminooxyPEGConjugate Aminooxy-PEG-Molecule Deprotection->AminooxyPEGConjugate BocPEGConjugate->Deprotection OximeLigation Oxime Ligation (pH 4.5-7.0) AminooxyPEGConjugate->OximeLigation CarbonylMolecule Aldehyde/Ketone -containing Molecule CarbonylMolecule->OximeLigation FinalConjugate Final Bioconjugate OximeLigation->FinalConjugate

Caption: Experimental workflow for two-step bioconjugation.

G cluster_amine Amine Functionalization cluster_deprotection t-Boc Deprotection cluster_oxime Oxime Ligation r1 R1-NH2 p1 t-Boc-NH-O-PEG7-NH-R1 r1->p1 + r2 t-Boc-NH-O-PEG7-NHS r2->p1 p2 H2N-O-PEG7-NH-R1 p1->p2 H+ p3 R2-CH=N-O-PEG7-NH-R1 p2->p3 + r3 R2-CHO r3->p3

Caption: Chemical reaction pathway for amine functionalization.

References

Application Notes and Protocols for Oxime Ligation using t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal conjugation method used to form a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl (aldehyde or ketone) group. This chemoselective reaction proceeds under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules such as proteins, peptides, and oligonucleotides. The t-Boc-Aminooxy-PEG7-methane linker is a valuable tool in this context, offering a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer that can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures stability during storage and allows for a modular, sequential conjugation strategy. The Boc group is readily removed under mild acidic conditions to reveal the reactive aminooxy group for subsequent ligation.

These application notes provide detailed protocols for the deprotection of this compound and its subsequent use in oxime ligation, as well as methods for the purification and characterization of the resulting conjugates.

Data Presentation

Table 1: General Conditions for t-Boc Deprotection
ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA)A standard and effective reagent for Boc deprotection.
Concentration 20-50% (v/v) in Dichloromethane (DCM)Higher concentrations can lead to faster deprotection.
Temperature 0°C to Room Temperature (20-25°C)Starting at 0°C can help control the reaction for sensitive substrates.
Reaction Time 30 minutes - 2 hoursMonitor reaction progress by TLC or LC-MS.
Scavengers Triisopropylsilane (TIS) (2.5-5% v/v)Recommended to prevent side reactions with sensitive residues.
Table 2: Representative Conditions for Oxime Ligation
ParameterConditionNotes
pH 6.5 - 7.5 (catalyzed) or ~5.5 (uncatalyzed)Optimal pH depends on the presence of a catalyst and stability of the biomolecule.
Catalyst Aniline (B41778) or m-phenylenediamine (B132917) (mPDA)Catalysts significantly accelerate the reaction rate at neutral pH.
Catalyst Conc. 10-100 mMHigher concentrations of mPDA can be used due to its better water solubility.
Reactant Ratio 10-50 fold molar excess of PEG reagentThe optimal ratio should be determined empirically for each specific substrate.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive biomolecules over a longer reaction time.
Reaction Time 2 - 24 hoursMonitor reaction progress by SDS-PAGE, HPLC, or LC-MS.
Yield >90% (with optimized conditions)Yields are typically high for oxime ligations.[1]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to generate the reactive aminooxy-PEG7-methane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-mediated side reactions, add TIS to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

  • The resulting product is the TFA salt of aminooxy-PEG7-methane, which can often be used directly in the subsequent ligation step.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until the aqueous phase is neutral or slightly basic. Caution: CO₂ evolution will occur.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG7-methane.

Protocol 2: Oxime Ligation of a Protein with Aminooxy-PEG7-methane

This protocol provides a general method for conjugating the deprotected aminooxy-PEG7-methane to a protein containing an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-modified protein

  • Deprotected aminooxy-PEG7-methane (from Protocol 1)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium acetate, pH 5.5.

  • Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO or water).

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification.

Procedure:

  • Dissolve the aldehyde or ketone-modified protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the deprotected aminooxy-PEG7-methane in the reaction buffer.

  • Add a 10- to 50-fold molar excess of the aminooxy-PEG7-methane solution to the protein solution. The optimal molar ratio should be determined empirically.

  • If using a catalyst for reactions at neutral pH, add the aniline or mPDA stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing. For sensitive proteins, a longer reaction time at a lower temperature is recommended.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation, or by HPLC.

  • Upon completion, purify the PEGylated protein from excess PEG reagent and other reaction components using size-exclusion chromatography or dialysis.

Protocol 3: Purification of the PEGylated Conjugate by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to purify and analyze the PEGylated protein conjugate.

Materials:

  • Crude PEGylated protein solution

  • HPLC system with a C4 or C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Procedure:

  • Equilibrate the HPLC column with Mobile Phase A.

  • Inject the crude reaction mixture onto the column.

  • Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized for the specific conjugate.

  • Monitor the elution profile at 220 nm and 280 nm. The PEGylated protein is expected to elute earlier than the more hydrophobic, unmodified protein.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by LC-MS or SDS-PAGE to confirm the identity and purity of the PEGylated conjugate.

  • Pool the pure fractions and lyophilize to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_deprotection Step 1: t-Boc Deprotection cluster_ligation Step 2: Oxime Ligation cluster_analysis Step 3: Analysis start This compound deprotection Deprotection Reaction (0°C to RT, 1-2h) start->deprotection reagents_deprotection TFA, DCM reagents_deprotection->deprotection workup Workup & Purification deprotection->workup product_deprotection Aminooxy-PEG7-methane workup->product_deprotection ligation Oxime Ligation (pH 6.5-7.5, 2-24h) product_deprotection->ligation protein Aldehyde/Ketone Modified Protein protein->ligation catalyst Aniline/mPDA (optional) catalyst->ligation purification Purification (SEC/HPLC) ligation->purification final_product PEGylated Protein Conjugate purification->final_product analysis SDS-PAGE, LC-MS, HPLC final_product->analysis

Caption: Experimental workflow for the preparation of a protein-PEG conjugate.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) (with PEG7 Linker) receptor Tumor Cell Surface Antigen adc->receptor 1. Binding complex ADC-Antigen Complex receptor->complex 2. Complex Formation endosome Endosome complex->endosome 3. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 4. Trafficking drug_release Drug Release lysosome->drug_release 5. Lysosomal Processing & Linker Cleavage cell_death Apoptosis / Cell Death drug_release->cell_death 6. Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Modifying Peptides and Proteins with t-Boc-Aminooxy-PEG7-methane: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of t-Boc-Aminooxy-PEG7-methane, a heterobifunctional linker, in the modification of peptides and proteins. This process, commonly known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules, including improved solubility, stability, and pharmacokinetic profiles.

Introduction to this compound

This compound is a chemical modification reagent featuring three key components:

  • A tert-butyloxycarbonyl (t-Boc) protected aminooxy group : This functional group, after deprotection, readily reacts with aldehyde or ketone moieties on a target molecule to form a stable oxime bond. The t-Boc protecting group ensures the stability of the aminooxy group until it is intentionally removed under mild acidic conditions.

  • A polyethylene glycol (PEG) spacer (PEG7) : The seven-unit PEG chain is hydrophilic, which can increase the solubility of the modified peptide or protein in aqueous media. PEGylation is a well-established method to alter the pharmacokinetic properties of therapeutic drugs.

  • A methane group : This terminal group provides chemical stability.

The modification process involves a two-step approach: first, the deprotection of the t-Boc group to reveal the reactive aminooxy functionality, and second, the conjugation of the deprotected linker to a peptide or protein containing an aldehyde or ketone group via oxime ligation.

Key Applications

The primary application of this compound is in the site-specific PEGylation of peptides and proteins. This is particularly valuable in drug development for:

  • Improving Pharmacokinetics : The PEG chain can increase the hydrodynamic radius of the biomolecule, reducing renal clearance and extending its circulation half-life.

  • Enhancing Solubility and Stability : The hydrophilic nature of the PEG spacer can improve the solubility of hydrophobic peptides and protect the biomolecule from proteolytic degradation.

  • Reducing Immunogenicity : PEGylation can shield antigenic epitopes on proteins, potentially reducing their immunogenic response.

  • Drug Delivery and Targeting : This linker can be a component of more complex drug delivery systems, such as antibody-drug conjugates (ADCs) or PROTACs, where precise control over linker chemistry is crucial.

Experimental Protocols

Step 1: t-Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to generate the reactive aminooxy-PEG7-methane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Reaction Monitoring : The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC : Spot the reaction mixture on a silica (B1680970) gel plate alongside the starting material. The deprotected product, being more polar, will have a lower Rf value.

    • LC-MS : Analyze a small aliquot of the reaction mixture to confirm the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

  • Work-up :

    • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

    • To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ gas will evolve.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG7-methane.

Workflow for t-Boc Deprotection:

G cluster_deprotection t-Boc Deprotection Workflow start Dissolve this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react React at Room Temperature add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up and Purification monitor->workup product Deprotected Aminooxy-PEG7-methane workup->product

Caption: Workflow for the deprotection of this compound.

Step 2: Oxime Ligation for Peptide/Protein Modification

This protocol outlines the conjugation of the deprotected aminooxy-PEG7-methane to a peptide or protein containing an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-modified peptide/protein

  • Deprotected aminooxy-PEG7-methane

  • Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 (the optimal pH may need to be adjusted depending on the specific biomolecule)

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Protein Preparation : Dissolve the aldehyde or ketone-modified peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Ligation Reaction :

    • Add the deprotected aminooxy-PEG7-methane to the protein solution. A molar excess of the PEG linker (e.g., 10-50 fold) is typically used to drive the reaction to completion.

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time and temperature should be determined empirically.

  • Reaction Monitoring : The progress of the conjugation can be monitored by SDS-PAGE, LC-MS, or HPLC.

    • SDS-PAGE : The PEGylated protein will show a shift to a higher molecular weight compared to the unmodified protein.

    • LC-MS : The mass of the conjugate will correspond to the sum of the masses of the protein and the attached PEG linker.

  • Purification :

    • Once the reaction has reached the desired level of completion, purify the PEGylated protein from excess PEG reagent and unmodified protein.

    • SEC is effective for separating the larger PEGylated protein from the smaller, unreacted PEG linker.[1]

    • IEX can separate proteins based on the change in their surface charge after PEGylation.[1]

    • RP-HPLC is also a valuable tool for both analytical monitoring and purification of peptide conjugates.

Workflow for Oxime Ligation:

G cluster_ligation Oxime Ligation Workflow start Prepare Aldehyde/Ketone-modified Protein add_peg Add Deprotected Aminooxy-PEG7-methane start->add_peg incubate Incubate (with optional catalyst) add_peg->incubate monitor Monitor Reaction (SDS-PAGE/LC-MS) incubate->monitor purify Purify Conjugate (SEC/IEX) monitor->purify product PEGylated Peptide/Protein purify->product

Caption: General workflow for peptide or protein modification via oxime ligation.

Quantitative Data and Characterization

The efficiency of the PEGylation reaction and the properties of the resulting conjugate should be thoroughly characterized.

Reaction Yield and Degree of PEGylation

The yield of the oxime ligation reaction can be determined by analyzing the reaction mixture using techniques like RP-HPLC or LC-MS and calculating the ratio of the product to the starting material. The degree of PEGylation (the average number of PEG molecules per protein) can be assessed using various methods.

ParameterMethodTypical Expected Outcome
Reaction Yield RP-HPLC, LC-MSCan be high, with reports of >80% conversion for similar aminooxy-protein ligations.[2]
Degree of PEGylation SDS-PAGEA distinct band shift to a higher molecular weight for each PEG chain added.
Mass Spectrometry (MALDI-TOF or ESI-MS)Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
Size-Exclusion Chromatography (SEC)An increase in the apparent molecular weight and a shift to an earlier elution time compared to the unmodified protein.[1]
Characterization of the PEGylated Product

After purification, the final product should be characterized to confirm its identity, purity, and integrity.

AnalysisTechniquePurpose
Purity SDS-PAGE, SEC-HPLCTo assess the homogeneity of the final product and the absence of unreacted protein or excess PEG reagent.
Identity Confirmation Mass SpectrometryTo confirm the expected molecular weight of the PEGylated protein.
Structural Integrity Circular Dichroism (CD) SpectroscopyTo assess if the secondary and tertiary structure of the protein has been altered by the modification.
Biological Activity In vitro assaysTo determine if the PEGylation has affected the biological function of the peptide or protein.

Logical Relationship for Characterization:

G cluster_characterization Characterization of PEGylated Product product Purified PEGylated Protein purity Purity Assessment (SDS-PAGE, SEC-HPLC) product->purity identity Identity Confirmation (Mass Spectrometry) product->identity structure Structural Integrity (CD Spectroscopy) product->structure activity Biological Activity Assay product->activity

Caption: Key analytical steps for the characterization of the final PEGylated product.

Conclusion

This compound is a versatile and effective reagent for the site-specific modification of peptides and proteins. The two-step process of t-Boc deprotection followed by oxime ligation provides a reliable method for introducing a hydrophilic PEG spacer, thereby offering a powerful tool for enhancing the therapeutic potential of biomolecules. Careful execution of the described protocols and thorough characterization of the final product are essential for successful application in research and drug development.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG7-methane as a Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-methane is a versatile heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteolysis-targeting chimera (PROTAC) development.[1][2] This reagent features a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal methane (B114726) group, connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc protecting group provides stability and allows for controlled, sequential conjugation reactions. It can be efficiently removed under mild acidic conditions to reveal a highly reactive aminooxy group.[3][4] The aminooxy functional group readily reacts with aldehyde or ketone moieties to form a stable oxime bond, a cornerstone of chemoselective ligation.[4][5] The hydrophilic PEG7 spacer enhances the solubility of the crosslinker and the resulting conjugates in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of modified biomolecules.[3][4]

These application notes provide detailed protocols for the use of this compound in bioconjugation, including deprotection of the Boc group and subsequent oxime ligation to carbonyl-containing molecules.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes.

PropertyValueReference
Chemical Formula C₂₀H₄₁NO₁₀[3][6]
Molecular Weight 455.55 g/mol [3]
Appearance Solid powder[3]
Purity >98%[3][6]
Solubility Soluble in DMSO, DMF, DCM, and water[3][6]
Storage Conditions Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Store in a dry, dark environment.[3]
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical.[3]

Experimental Protocols

The use of this compound as a crosslinker typically involves a two-stage process: deprotection of the Boc group to yield the free aminooxy-PEG7-methane, followed by the conjugation of this linker to a target molecule containing an aldehyde or ketone group.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to generate the reactive aminooxy group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).

  • The resulting product, Aminooxy-PEG7-methane TFA salt, can be used directly in the next step or further purified. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Quantitative Data for Boc Deprotection:

ParameterConditionReference
TFA Concentration 20-50% (v/v) in DCM[2]
Temperature 0°C to Room Temperature[2]
Reaction Time 1-3 hours[3]
Monitoring TLC or LC-MS[2]

Workflow for Boc Deprotection

G Workflow for Boc Deprotection cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring & Work-up Dissolve this compound in DCM Dissolve this compound in DCM Cool to 0°C Cool to 0°C Dissolve this compound in DCM->Cool to 0°C Under N2 Add TFA (20-50%) Add TFA (20-50%) Cool to 0°C->Add TFA (20-50%) Stir for 1-2 hours Stir for 1-2 hours Add TFA (20-50%)->Stir for 1-2 hours Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir for 1-2 hours->Monitor by TLC/LC-MS Evaporate solvent and excess TFA Evaporate solvent and excess TFA Monitor by TLC/LC-MS->Evaporate solvent and excess TFA Upon completion Obtain Aminooxy-PEG7-methane TFA salt Obtain Aminooxy-PEG7-methane TFA salt Evaporate solvent and excess TFA->Obtain Aminooxy-PEG7-methane TFA salt

Caption: Boc Deprotection Workflow.

Protocol 2: Oxime Ligation with Aldehyde- or Ketone-Containing Molecules

This protocol outlines the conjugation of the deprotected Aminooxy-PEG7-methane to a biomolecule containing an aldehyde or ketone functional group.

Materials:

  • Aminooxy-PEG7-methane (from Protocol 1)

  • Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)

  • Aniline (B41778) (optional, as a catalyst)

  • DMSO or DMF (if needed to dissolve the aminooxy-PEG linker)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a stock solution of the aldehyde- or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of Aminooxy-PEG7-methane in the reaction buffer (or DMSO/DMF if necessary) to a concentration of 10-100 mM.

  • Add a 10-50 fold molar excess of the Aminooxy-PEG7-methane solution to the solution of the carbonyl-containing molecule. The optimal molar ratio should be determined empirically for each specific reaction.

  • For catalysis (optional but recommended), add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Monitor the reaction progress by SDS-PAGE, HPLC, or LC-MS to confirm the formation of the conjugate.

  • Purify the conjugate to remove unreacted linker and catalyst using an appropriate method such as size-exclusion chromatography or dialysis.

Quantitative Data for Oxime Ligation:

ParameterConditionReference
pH 6.5-7.5[4]
Molar Excess of Linker 10-50 fold[1]
Catalyst (optional) Aniline (10-100 mM)[4]
Reaction Time 2-24 hours[1]

Experimental Workflow for Oxime Ligation

G Experimental Workflow for Oxime Ligation cluster_0 Reagent Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis Prepare Carbonyl-Molecule Solution Prepare Carbonyl-Molecule Solution Mix Reagents Mix Reagents Prepare Carbonyl-Molecule Solution->Mix Reagents Prepare Aminooxy-PEG7-methane Solution Prepare Aminooxy-PEG7-methane Solution Prepare Aminooxy-PEG7-methane Solution->Mix Reagents Add Catalyst (optional) Add Catalyst (optional) Mix Reagents->Add Catalyst (optional) Incubate (2-24h) Incubate (2-24h) Add Catalyst (optional)->Incubate (2-24h) Monitor by HPLC/LC-MS Monitor by HPLC/LC-MS Incubate (2-24h)->Monitor by HPLC/LC-MS Purify Conjugate Purify Conjugate Monitor by HPLC/LC-MS->Purify Conjugate Upon completion Characterize Final Product Characterize Final Product Purify Conjugate->Characterize Final Product

Caption: Oxime Ligation Workflow.

Application in PROTAC Synthesis

This compound is a valuable building block in the modular synthesis of PROTACs. The linker connects a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. The following diagram illustrates a conceptual signaling pathway for a PROTAC synthesized using such a linker.

Conceptual Signaling Pathway for PROTAC Action

G Conceptual Signaling Pathway for PROTAC Action PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded POI Degraded POI Proteasomal Degradation->Degraded POI

Caption: PROTAC Mechanism of Action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Boc Deprotection of Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the t-Boc deprotection of Aminooxy-PEG7-methane.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for t-Boc deprotection of Aminooxy-PEG7-methane?

A1: The most common method for t-Boc deprotection is treatment with an acid such as trifluoroacetic acid (TFA).[][2][3] A typical starting point is a solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) at room temperature for 30 minutes to 2 hours.[4][5][6] Another common reagent is 4M HCl in 1,4-dioxane.[][7]

Q2: Why is my t-Boc deprotection incomplete?

A2: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for the reaction to proceed to completion.[5]

  • Inadequate Reaction Time or Temperature: The reaction may require more time or gentle heating, especially if steric hindrance is a factor.[5][8]

  • Steric Hindrance: The PEG chain, although relatively short in PEG7, can sterically hinder the acid's access to the Boc-protected amine, slowing the reaction.[5]

  • Poor Solubility: Ensure your starting material is fully dissolved in the chosen solvent.[7]

Q3: What are the potential side reactions during t-Boc deprotection, and how can I prevent them?

A3: The primary side reaction is the alkylation of nucleophilic groups by the tert-butyl cation generated during the cleavage of the Boc group.[9][10] The aminooxy group itself is a potent nucleophile.[11] To prevent this, it is crucial to use scavengers in the reaction mixture.[9][12] A common and effective scavenger cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[13] TIS effectively quenches the tert-butyl cation.[8]

Q4: Is the aminooxy group stable under acidic deprotection conditions?

A4: The aminooxy group is generally stable under the mildly acidic conditions used for Boc deprotection, which allows for its subsequent use in forming stable oxime linkages for bioconjugation.[14][15][16] However, prolonged exposure to strong acids should be avoided to minimize any potential degradation.[4]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This allows you to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration.Increase the TFA concentration in DCM (e.g., from 20% to 50%).[7]
Short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.[8]
Steric hindrance from the PEG chain.Consider slightly elevated temperatures, but monitor closely for side reactions.[7] You may also need to increase the reaction time.[8]
Observation of Side Products Alkylation by the tert-butyl cation.Add scavengers to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8][13]
Difficulty Isolating the Product Product is soluble in the work-up solvent.After removing the acid under reduced pressure, precipitate the product as a TFA salt by adding cold diethyl ether.[5][17]
Product is an oil or sticky solid.Triturate the crude product with cold diethyl ether to induce solidification.[7]

Experimental Protocols

Recommended Protocol for t-Boc Deprotection of Aminooxy-PEG7-methane

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • t-Boc-Aminooxy-PEG7-methane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (Optional, but recommended)

  • Water (Optional, for scavenger cocktail)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Prepare the deprotection cocktail. A common mixture is 50% TFA in DCM.[4] For a scavenger-containing cocktail, a ratio of TFA/DCM/TIS/H₂O can be used.

  • Add the deprotection solution to the stirring solution of the starting material (typically 5-10 equivalents of TFA relative to the substrate).[4]

  • Stir the reaction mixture at room temperature (20-25 °C).[4]

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is often complete within 30 minutes to 2 hours.[4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[17]

  • Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.[17]

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[17]

  • (Optional) If the free amine is required, the crude residue can be dissolved in DCM and washed with a mild base like saturated sodium bicarbonate solution to neutralize the TFA salt. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the free amine.[4]

Data Presentation

Comparison of t-Boc Deprotection Conditions
Reagent System Typical Concentration Reaction Time Temperature Advantages Disadvantages References
TFA in DCM 20-50%30 min - 2 hRoom TempFast, effective, volatile byproducts.Can cause side reactions without scavengers.[4][5][6]
4M HCl in 1,4-Dioxane 4M30 min - 4 hRoom TempOften milder than TFA, can offer better selectivity.Dioxane is a less desirable solvent.[][7][18]
TFA/TIS/H₂O 95:2.5:2.5 (v/v/v)1 - 2 hRoom TempEffectively prevents side reactions from tert-butyl cation.Requires additional reagents.[8][13]

Visualizations

Deprotection_Workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve add_reagent Add Deprotection Reagent (e.g., 50% TFA in DCM) dissolve->add_reagent stir Stir at Room Temperature (30 min - 2h) add_reagent->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor workup Work-up: Evaporate solvent and excess acid monitor->workup precipitate Precipitate with cold diethyl ether workup->precipitate isolate Isolate Product (Filtration) precipitate->isolate end End: Aminooxy-PEG7-methane (TFA Salt) isolate->end

Caption: Experimental workflow for t-Boc deprotection.

Troubleshooting_Workflow start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes add_scavengers Add Scavengers (e.g., TIS/H2O) side_products->add_scavengers Yes success Problem Resolved side_products->success No increase_conc Increase Acid Concentration increase_time->increase_conc increase_conc->success add_scavengers->success

Caption: Troubleshooting workflow for t-Boc deprotection.

References

Common side reactions with t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of t-Boc-Aminooxy-PEG7-methane in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the two key stages of using this compound: Boc deprotection and oxime ligation.

Troubleshooting: t-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is the first critical step to revealing the reactive aminooxy group.

Question: My Boc deprotection is incomplete, resulting in low yields of the active aminooxy-PEG7-methane. What could be the cause?

Answer:

Incomplete Boc deprotection is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is 20% TFA in DCM, which can be increased to 50% if deprotection is sluggish. Alternatively, a stronger acid system like 4M HCl in dioxane can be employed.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.

    • Solution: Extend the reaction time and monitor progress using an appropriate analytical technique like TLC or LC-MS. While the reaction is typically run at 0°C to room temperature, gentle warming can sometimes be beneficial, but should be done with caution to avoid potential side reactions.

  • Poor Solubility: If the this compound is not fully dissolved in the reaction solvent, the deprotection will be inefficient.

    • Solution: Ensure complete dissolution of the starting material. DCM is a common solvent, but if solubility is an issue, exploring other anhydrous solvents may be necessary.

  • Steric Hindrance: The PEG7 chain, although relatively short, can introduce some steric hindrance, potentially slowing down the reaction.

    • Solution: In cases of steric hindrance, extending the reaction time or using a higher concentration of acid can help drive the reaction to completion.

Question: I am observing unexpected side products after the Boc deprotection step. What are they and how can I prevent them?

Answer:

The most common side reaction during Boc deprotection is the alkylation of nucleophilic species by the tert-butyl cation (t-Bu⁺) generated during the acidic cleavage.

  • Primary Side Reaction: Tert-butylation: The highly reactive t-butyl cation can alkylate any nucleophilic functional groups on your target molecule if it is present during the deprotection step.

    • Prevention: The most effective way to prevent tert-butylation is by using "scavengers" in your reaction mixture. Scavengers are compounds that react with and neutralize the t-butyl cation.

      ScavengerRecommended Concentration (v/v)Target Residues/Notes
      Triisopropylsilane (TIS)2.5 - 5%Highly effective carbocation scavenger.
      Thioanisole2.5 - 5%Particularly useful if your molecule contains methionine or other sulfur-containing residues.
      Water2.5 - 5%Can also act as a scavenger.
  • Other Potential Side Reactions: While less common for this specific reagent, degradation of other acid-sensitive functional groups on a conjugated molecule can occur.

    • Prevention: If your molecule contains other acid-labile groups, using milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) and carefully monitoring the reaction is crucial.

Troubleshooting: Oxime Ligation

Once the aminooxy group is deprotected, it can be reacted with an aldehyde or ketone to form a stable oxime bond.

Question: The efficiency of my oxime ligation reaction is low. How can I improve the yield of my conjugate?

Answer:

Low conjugation efficiency can be attributed to several factors related to the reaction conditions and the reagents themselves.

  • Suboptimal pH: The rate of oxime bond formation is highly pH-dependent.

    • Solution: For uncatalyzed reactions, the optimal pH is typically between 6.5 and 7.5.[1] For catalyzed reactions, a more acidic pH of around 4.5 is often more efficient.[2] It is crucial to buffer your reaction mixture to the appropriate pH.

  • Inactive Reagents: The deprotected aminooxy-PEG7-methane can be unstable over time, and the aldehyde/ketone on your target molecule may have degraded.

    • Solution: It is highly recommended to use the deprotected aminooxy-PEG7-methane immediately after preparation.[3] Ensure the aldehyde or ketone on your target molecule is fresh and has been stored correctly.

  • Slow Reaction Kinetics: Oxime ligation can be slow, especially at low reactant concentrations.

    • Solution: The reaction can be accelerated by using a nucleophilic catalyst. Aniline (B41778) is a commonly used catalyst that can significantly increase the reaction rate, particularly at neutral pH.

ConditionRelative Reaction RateRecommended pH
UncatalyzedSlow6.5 - 7.5
Aniline CatalyzedFast~4.5
p-Phenylenediamine CatalyzedVery Fast4.0 - 7.0[4][5]
  • Steric Hindrance: The accessibility of the reactive carbonyl group on your target molecule can affect the reaction rate.

    • Solution: Increasing the molar excess of the aminooxy-PEG7-methane or extending the reaction time can help overcome steric hindrance.

  • Aggregation: PEGylated compounds can sometimes aggregate, especially at high concentrations, reducing the availability of the reactive groups.

    • Solution: Optimize the reaction concentration. If aggregation is observed, consider working at a lower concentration or adding stabilizing excipients. The use of a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.05%) can also help prevent non-specific binding and aggregation.[6]

Question: I am concerned about the stability of the resulting oxime bond. Is it prone to hydrolysis?

Answer:

The oxime linkage is known for its high stability, especially when compared to other imine-based linkages like hydrazones.

  • Hydrolytic Stability: The oxime bond is significantly more stable towards hydrolysis at physiological pH than hydrazone and imine bonds.[1][6] This makes it an ideal linkage for bioconjugates that need to be stable in aqueous environments. While hydrolysis is generally not a major concern under physiological conditions, very low pH conditions can promote cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[7]

Q2: How can I monitor the progress of the Boc deprotection and oxime ligation reactions?

A2:

  • Boc Deprotection: Thin-Layer Chromatography (TLC) is a simple and effective method. The deprotected product will have a different Rf value compared to the starting material. Staining the TLC plate with ninhydrin (B49086) is useful as it will stain the newly formed primary amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Oxime Ligation: The progress of the ligation can be monitored by LC-MS to observe the formation of the desired conjugate. If one of the components is a protein, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation.[8]

Q3: What purification methods are recommended after Boc deprotection?

A3: After deprotection, the product is typically an ammonium (B1175870) salt. The excess acid and scavengers can be removed by co-evaporation with a solvent like toluene (B28343). The deprotected amine can often be used directly in the next step. If purification is required, precipitation of the product by adding a non-polar solvent like diethyl ether can be effective. For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

Q4: Are there any specific handling precautions for the deprotected aminooxy-PEG7-methane?

A4: The deprotected aminooxy group is highly reactive and can be sensitive to aldehydes and ketones present in the lab environment, such as acetone (B3395972).[9][10] Therefore, it is crucial to avoid using acetone for cleaning glassware and to use the deprotected reagent promptly.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a general procedure for the removal of the Boc protecting group using TFA in DCM.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Round-bottom flask and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of the aminooxy-PEG7-methane can be used directly in the subsequent oxime ligation step or further purified.

Protocol 2: Oxime Ligation with Aminooxy-PEG7-methane

This protocol provides a general guideline for the conjugation of the deprotected aminooxy-PEG7-methane to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG7-methane (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0 for uncatalyzed reaction; 100 mM acetate (B1210297) buffer, pH 4.5 for catalyzed reaction)

  • Aniline (optional, as a catalyst)

  • Anhydrous DMSO or DMF (if needed to dissolve starting materials)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the appropriate reaction buffer.

  • Dissolve the deprotected aminooxy-PEG7-methane in the same reaction buffer. A small amount of a co-solvent like DMSO or DMF can be used if solubility is an issue.

  • Add the aminooxy-PEG7-methane solution to the solution of the aldehyde/ketone-containing molecule. A molar excess of the PEG reagent (e.g., 1.5 to 5 equivalents) is often used to drive the reaction to completion.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction can be performed at 4°C for a longer duration if the target molecule is sensitive.

  • Monitor the formation of the conjugate by LC-MS or other appropriate analytical techniques.

  • Once the reaction is complete, the PEGylated conjugate can be purified from unreacted starting materials and byproducts using techniques such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection Start Start Dissolve Dissolve this compound in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add TFA (20-50%) + Scavenger (e.g., TIS) Cool->Add_Reagents React Stir at 0°C to RT (1-2 hours) Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Evaporate solvent & co-evaporate with Toluene Monitor->Workup Product Aminooxy-PEG7-methane (TFA Salt) Workup->Product

Caption: Workflow for the Boc deprotection of this compound.

Oxime_Ligation_Pathway Aminooxy_PEG Aminooxy-PEG7-methane (H2N-O-PEG7-Me) Intermediate Tetrahedral Intermediate Aminooxy_PEG->Intermediate Carbonyl_Molecule Aldehyde/Ketone Molecule (R-C(=O)-R') Carbonyl_Molecule->Intermediate Oxime_Product Stable Oxime Conjugate (R-C(=N-O-PEG7-Me)-R') Intermediate->Oxime_Product Dehydration Water H2O Intermediate->Water Catalyst Aniline Catalyst (Optional, pH ~4.5) Catalyst->Intermediate Accelerates reaction

Caption: Reaction pathway for oxime ligation.

Troubleshooting_Logic cluster_boc Boc Deprotection Issue cluster_oxime Oxime Ligation Issue Incomplete_Deprotection Incomplete Deprotection? Check_Acid Increase TFA concentration or use 4M HCl/dioxane Incomplete_Deprotection->Check_Acid Yes Check_Time_Temp Extend reaction time or warm gently Incomplete_Deprotection->Check_Time_Temp Yes Check_Solubility Ensure full dissolution Incomplete_Deprotection->Check_Solubility Yes Side_Products Side Products Observed? Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Low_Yield Low Ligation Yield? Check_pH Optimize pH (4.5 for catalyzed, 6.5-7.5 for uncatalyzed) Low_Yield->Check_pH Yes Use_Catalyst Add Aniline catalyst Low_Yield->Use_Catalyst Yes Check_Reagents Use freshly deprotected Aminooxy-PEG Low_Yield->Check_Reagents Yes Increase_Excess Increase molar excess of Aminooxy-PEG Low_Yield->Increase_Excess Yes

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Enhancing the Solubility of t-Boc-Aminooxy-PEG7-methane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of t-Boc-Aminooxy-PEG7-methane and its conjugates. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.

Troubleshooting Guide

Low or no solubility of your this compound conjugate can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: The lyophilized this compound conjugate does not dissolve adequately in aqueous buffers.

This is a common issue, particularly when the conjugate includes a hydrophobic molecule. The inherent properties of the conjugated molecule can significantly impact the overall solubility of the conjugate. The flowchart below outlines a step-by-step troubleshooting process.

G cluster_0 start Start: Poor Solubility in Aqueous Buffer check_hydrophobicity Assess Hydrophobicity of Conjugated Molecule start->check_hydrophobicity hydrophobic High Hydrophobicity check_hydrophobicity->hydrophobic High mildly_hydrophobic Mild/Moderate Hydrophobicity check_hydrophobicity->mildly_hydrophobic Low to Moderate organic_first Dissolve in Minimal Organic Co-solvent (DMSO, DMF) hydrophobic->organic_first adjust_ph Adjust pH of Aqueous Buffer Away from pI mildly_hydrophobic->adjust_ph slow_dilution Add Aqueous Buffer Dropwise with Agitation organic_first->slow_dilution check_solubility1 Is the Conjugate Soluble? slow_dilution->check_solubility1 success1 Success: Conjugate is Solubilized check_solubility1->success1 Yes check_solubility1->adjust_ph No check_solubility2 Is the Conjugate Soluble? adjust_ph->check_solubility2 success2 Success: Conjugate is Solubilized check_solubility2->success2 Yes use_aids Employ Physical Dissolution Aids (Sonication, Gentle Vortexing) check_solubility2->use_aids No check_solubility3 Is the Conjugate Soluble? use_aids->check_solubility3 success3 Success: Conjugate is Solubilized check_solubility3->success3 Yes further_optimization Further Optimization Required (e.g., different co-solvent, temperature adjustment) check_solubility3->further_optimization No

Caption: A decision tree for troubleshooting poor solubility of this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: According to manufacturer specifications, this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][2] The hydrophilic nature of the PEG spacer contributes to its solubility in aqueous media.[3]

Q2: I'm trying to dissolve my this compound conjugate in an aqueous buffer, but it's not dissolving well. What should I do?

A2: For conjugates, especially those with hydrophobic partners, direct dissolution in aqueous buffers can be challenging. A common and effective technique is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF.[4] Once fully dissolved, slowly add your desired aqueous buffer to the solution dropwise while gently agitating. This method helps to prevent the aggregation of hydrophobic molecules in the aqueous environment.

Q3: Can pH affect the solubility of my conjugate?

A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of a conjugate, particularly if the conjugated molecule has ionizable groups. Peptides and other biomolecules are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer away from the pI can increase the net charge of the molecule, thereby improving its solubility in water.

Q4: Are there any physical methods to aid in the dissolution of my conjugate?

A4: Yes, physical methods can be very helpful. Gentle vortexing can help to break up small aggregates. For more resistant aggregates, sonication in a water bath can be an effective method to enhance dissolution.[4] Be cautious with sonication time and power to avoid any potential degradation of your conjugate.

Q5: My conjugate seems to be forming a gel in the aqueous solution. What is happening and how can I fix it?

A5: Gel formation can occur due to extensive intermolecular hydrogen bonding. This is more common with certain types of conjugated molecules. To resolve this, try dissolving the conjugate in a small volume of a strong organic solvent like DMSO or DMF before slowly diluting with your aqueous buffer. This can disrupt the intermolecular interactions and prevent gelation.[4]

Q6: Does temperature affect the solubility of this compound conjugates?

A6: For some PEG compounds, mild heating can aid in dissolution.[5] However, it is crucial to consider the thermal stability of your specific conjugate. Elevated temperatures can potentially lead to degradation. If you choose to warm the solution, do so gently and for a minimal amount of time, and always verify that the stability of your conjugate is not compromised.

Quantitative Data

Solvent This compound Solubility Notes
WaterSoluble[1][2]The hydrophilic PEG chain enhances aqueous solubility.[3]
DMSOSoluble[1][2]A good initial solvent for hydrophobic conjugates.
DMFSoluble[1][2]An alternative to DMSO for initial dissolution.
DCMSoluble[1][2]A non-polar organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Conjugate

This protocol provides a general workflow for dissolving a conjugate with poor aqueous solubility.

G cluster_0 start Start: Lyophilized Conjugate add_organic Add minimal volume of DMSO or DMF to the vial start->add_organic dissolve Gently vortex or sonicate until fully dissolved add_organic->dissolve prepare_buffer Prepare desired aqueous buffer in a separate tube dissolve->prepare_buffer dropwise_addition Slowly add the conjugate-organic solution dropwise to the aqueous buffer with gentle stirring prepare_buffer->dropwise_addition inspect Visually inspect for any precipitation or cloudiness dropwise_addition->inspect clear_solution Clear Solution: Ready for use or storage inspect->clear_solution No precipitation Precipitation Occurs inspect->precipitation Yes troubleshoot Refer to Troubleshooting Guide precipitation->troubleshoot

Caption: Experimental workflow for solubilizing a hydrophobic conjugate.

Methodology:

  • Initial Dissolution in Organic Solvent: To the vial containing the lyophilized conjugate, add a small, measured volume of anhydrous DMSO or DMF (e.g., 20-50 µL for 1 mg of conjugate).

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial until the conjugate is completely dissolved, resulting in a clear solution.

  • Dilution into Aqueous Buffer: In a separate tube, have your desired aqueous buffer ready.

  • Slow Addition: Using a pipette, slowly add the conjugate-organic solvent solution dropwise to the aqueous buffer while gently stirring.

  • Visual Inspection: Continuously monitor the solution for any signs of precipitation. If the solution remains clear, you have successfully solubilized your conjugate.

  • Final Preparation: Once the desired concentration is reached and the solution is clear, it is ready for your experiment. For storage, it is advisable to make single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

References

Troubleshooting low yield in t-Boc-Aminooxy-PEG7-methane conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: t-Boc-Aminooxy-PEG7-methane Conjugation

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in this compound conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues with the t-Boc Deprotection Step

Q1: I am seeing a low yield of my final conjugate. Could the t-Boc deprotection step be the problem?

A1: Yes, incomplete or inefficient deprotection of the t-Boc group is a primary cause of low conjugation yield. The t-Boc group must be removed to expose the reactive aminooxy group for the subsequent ligation reaction.[1][2][3] If the deprotection is not complete, you will have a lower concentration of the active linker, leading to a poor overall yield. It is crucial to verify the completion of the deprotection step before proceeding to the conjugation.

Q2: How can I confirm that the t-Boc group has been successfully removed?

A2: You can confirm deprotection using analytical techniques such as:

  • Mass Spectrometry (MS): A successful deprotection will show a mass shift corresponding to the loss of the t-Boc group (100.12 g/mol ).

  • NMR Spectroscopy: Proton NMR can be used to observe the disappearance of the characteristic t-butyl peak.

  • HPLC: The deprotected product will have a different retention time compared to the t-Boc protected starting material.

Q3: What are the common reagents and conditions for t-Boc deprotection, and what are the risks?

A3: The most common method for t-Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[4][5][6] However, this can lead to side reactions. The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your substrate, creating undesirable by-products.[6]

Q4: How can I minimize side reactions during t-Boc deprotection?

A4: To suppress alkylation side reactions, it is recommended to use "scavengers" in your deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) or water. A typical deprotection solution is a mixture of TFA, a scavenger, and a solvent like dichloromethane (B109758) (DCM).

Section 2: Optimizing the Oxime Ligation Reaction

Q5: My t-Boc deprotection seems complete, but the conjugation yield is still low. What aspects of the oxime ligation should I investigate?

A5: Several factors can affect the efficiency of the oxime ligation reaction between the aminooxy group and a carbonyl (aldehyde or ketone). Key parameters to optimize include pH, catalyst, reactant concentrations, temperature, and reaction time. The oxime ligation is a versatile and reliable conjugation technique due to its mild reaction conditions and the stability of the resulting oxime bond.[7]

Q6: What is the optimal pH for oxime ligation?

A6: Oxime ligation is typically most efficient in a slightly acidic buffer, with a pH range of 4 to 6. The reaction rate is pH-dependent, so it is crucial to screen a range of pH values to find the optimum for your specific substrates.

Q7: Should I use a catalyst for the oxime ligation? If so, which one?

A7: While the reaction can proceed without a catalyst, the rate can be very slow. Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can significantly accelerate the reaction.[7] m-Phenylenediamine (B132917) (mPDA) has been shown to be a highly efficient catalyst, up to 15 times more effective than aniline, especially for less reactive ketones. This is partly due to its greater aqueous solubility, allowing for use at higher concentrations.

Q8: My substrate contains a ketone, not an aldehyde. Will this affect the reaction?

A8: Yes, ketones are generally less reactive than aldehydes in oxime ligation, which can result in longer reaction times or lower yields.[8] To improve the efficiency of ketone ligation, using a more potent catalyst like mPDA and optimizing reaction conditions (e.g., higher concentrations and temperature) are highly recommended.[8]

Q9: Can I increase the reaction temperature to speed up the conjugation?

A9: For time-sensitive applications, increasing the temperature can significantly accelerate the reaction.[8] However, you must first confirm the thermal stability of your biomolecule to avoid denaturation or degradation.

Section 3: Purification and Characterization

Q10: What is the best method to purify my final PEGylated conjugate?

A10: The choice of purification method depends on the properties of your conjugate and the nature of the impurities. Common techniques for purifying PEGylated proteins and peptides include:

  • Size Exclusion Chromatography (SEC): This is very effective for removing unreacted, low molecular weight reagents.[]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield surface charges, altering the elution profile of the conjugate compared to the unmodified molecule.[][10]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for purifying peptides and small proteins, this technique separates based on hydrophobicity.[]

  • Hydrophobic Interaction Chromatography (HIC): This is another option that separates based on hydrophobicity and can be a good complementary technique to IEX.[][10][11]

Q11: I am losing a significant amount of my product during purification. What can I do?

A11: Product loss during purification can be due to non-specific binding to chromatography resins or membranes. For highly hydrophobic molecules, you may need to add organic modifiers to your buffers.[11] It can also be beneficial to perform a pre-purification step, such as dialysis or ultrafiltration, to remove a large portion of the contaminants before a final high-resolution chromatography step.[11]

Data Presentation: Reaction Parameters

Table 1: Common Conditions for t-Boc Deprotection

Reagent/ConditionTypical Concentration/RatioReaction TimeKey Considerations
Trifluoroacetic Acid (TFA) in DCM25-50% (v/v)30 min - 2 hrCan cause side reactions; use of scavengers is recommended.[5][6]
HCl in Dioxane/Ethyl Acetate4M10-30 minA common and fast alternative to TFA.[4]
Concentrated H₂SO₄1.5–3.0 equivalentsVariesCan be used for selective deprotection in the presence of t-butyl esters.[12]
Thermal (in Water)N/A (Heat)VariesAn environmentally friendly option, but may not be suitable for all substrates.[4]

Table 2: Comparison of Catalysts for Oxime Ligation

CatalystTypical ConcentrationRelative EfficiencyNotes
Aniline10-100 mMBaselineStandard catalyst, but can be slow, especially with ketones.[7]
p-Phenylenediamine (pPDA)10-50 mMMore efficient than anilineUsed to accelerate the reaction.
m-Phenylenediamine (mPDA)Up to 200 mMUp to 15x more efficient than anilineHighly soluble in aqueous solutions, making it very effective for challenging ligations.

Experimental Protocols

Protocol 1: General Procedure for t-Boc Deprotection
  • Preparation: Dissolve the t-Boc-Aminooxy-PEG7-containing molecule in a minimal amount of an appropriate solvent (e.g., Dichloromethane - DCM).

  • Deprotection Cocktail: Prepare a fresh deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Add the deprotection cocktail to the dissolved substrate. A typical ratio is 10 mL of cocktail per gram of substrate.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using HPLC or Mass Spectrometry.

  • Removal of TFA: After completion, remove the TFA by rotary evaporation or by precipitating the deprotected product in cold diethyl ether.

  • Washing and Drying: Wash the precipitated product multiple times with cold ether to remove residual TFA and scavengers. Dry the final product under vacuum.

  • Verification: Confirm the complete removal of the t-Boc group by Mass Spectrometry before proceeding to the conjugation step.

Protocol 2: General Procedure for Oxime Ligation
  • Reagent Preparation:

    • Dissolve the deprotected aminooxy-PEG7 reagent and the aldehyde/ketone-containing biomolecule in a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline or m-phenylenediamine in reaction buffer).

  • Reaction Setup:

    • Combine the aminooxy-PEG7 reagent (typically 10-50 molar excess) and the biomolecule in the reaction buffer.

    • Add the catalyst to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C with gentle shaking.

    • The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[8] Monitor progress with a suitable analytical method (e.g., SDS-PAGE, HPLC, or MS).

  • Quenching (Optional): The reaction can be quenched by adding a small molecule containing a reactive carbonyl or aminooxy group to consume any excess reagent.

  • Purification: Purify the conjugate from excess reagents and by-products using an appropriate chromatography technique (e.g., SEC or IEX).[]

Visualizations

experimental_workflow Overall Experimental Workflow cluster_deprotection Step 1: t-Boc Deprotection cluster_conjugation Step 2: Oxime Ligation cluster_purification Step 3: Purification & Analysis start This compound deprotection Add TFA/Scavenger Cocktail start->deprotection deprotected_linker Aminooxy-PEG7-methane (Active Linker) deprotection->deprotected_linker verification1 QC: Mass Spec Confirmation deprotected_linker->verification1 conjugation Mix in pH 4-6 Buffer Add Aniline/mPDA Catalyst verification1->conjugation biomolecule Aldehyde/Ketone-tagged Biomolecule biomolecule->conjugation crude_product Crude Conjugate Mixture conjugation->crude_product purification Purify (SEC/IEX/HPLC) crude_product->purification final_product Purified Conjugate purification->final_product verification2 QC: Purity & Yield Analysis final_product->verification2

Caption: Overall experimental workflow for this compound conjugation.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield start Low Final Yield q1 Is t-Boc deprotection complete? start->q1 sol1 Troubleshoot Deprotection: - Check TFA quality/age - Increase reaction time - Add scavengers (TIS) - Verify with Mass Spec q1->sol1 No q2 Are ligation conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize Ligation: - Adjust pH to 4-6 - Add/Increase catalyst (mPDA) - Increase reagent concentration - Increase temperature (if stable) q2->sol2 No q3 Is purification efficient? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize Purification: - Choose appropriate resin (SEC/IEX) - Check for non-specific binding - Consider pre-purification step q3->sol3 No end Review Reagent Quality and Substrate Stability q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low yield conjugation reactions.

reaction_pathway Chemical Reaction Pathway reagent1 t-Boc-NH-O-PEG7-CH₃ t-Boc Protected Linker intermediate H₂N-O-PEG7-CH₃ Deprotected (Active) Linker reagent1->intermediate  TFA / Scavengers (Deprotection) reagent2 R-CHO / R-C(O)-R' Aldehyde / Ketone product {R-CH=N-O-PEG7-CH₃ | Oxime Conjugate} reagent2->product intermediate->product + R-CHO Catalyst, pH 4-6 (Oxime Ligation)

Caption: Chemical pathway of this compound conjugation.

References

Technical Support Center: Purification of t-Boc-Aminooxy-PEG7-methane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving t-Boc-Aminooxy-PEG7-methane.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying products from reactions with this compound?

A1: Researchers often face challenges such as:

  • Removing unreacted this compound: Due to its polar nature, the excess PEG linker can be difficult to separate from the desired product, especially if the product is also polar.

  • Separating the product from the starting material: If the starting material has similar polarity to the PEGylated product, co-elution can occur during chromatography.

  • Product visualization: PEGylated compounds often lack a strong UV chromophore, making them difficult to detect on TLC plates or by HPLC with UV detection.[1]

  • Handling sticky or oily products: PEGylated small molecules are often viscous oils or waxes, which can be challenging to handle and purify. A potential strategy to overcome this is complexation with magnesium chloride to solidify the product.[2]

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-Layer Chromatography (TLC) is a common method. Since PEGylated compounds may not be UV active, visualization can be achieved using stains like phosphomolybdic acid, iodine vapor, or Dragendorff's reagent.[3][4] It's important to note that some common stains like potassium permanganate (B83412) may not be effective for PEG compounds.[3]

Q3: Which purification techniques are most suitable for products of this compound reactions?

A3: The choice of purification method depends on the scale of the reaction and the properties of the product. Common techniques include:

  • Flash Column Chromatography: Suitable for larger scale purifications.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for high-purity small-scale purifications and for separating complex mixtures.[5][]

  • Size-Exclusion Chromatography (SEC): Can be effective for removing unreacted PEG linker if there is a significant size difference between the linker and the product.[7]

  • Dialysis/Ultrafiltration: Generally more suitable for purifying PEGylated macromolecules like proteins, but can be adapted for larger small-molecule conjugates.[5][8]

Q4: How can I confirm the identity and purity of my final PEGylated product?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of the PEG chain (characteristic signals around 3.6 ppm) and the t-Boc group (singlet around 1.4 ppm), as well as signals from your molecule of interest.[9][10][11][12] It can also be used for quantitative analysis to determine purity.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., ELSD, CAD, or MS) to assess purity.[1]

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Streaking of the product on the TLC plate and column. The highly polar nature of the PEG chain can lead to strong interactions with the silica (B1680970) gel.* Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform. * Consider using a different stationary phase like alumina (B75360) or a reverse-phase silica gel.
Co-elution of the product with unreacted starting material. Similar polarities of the product and starting material.* Optimize the solvent system. A shallow gradient can improve separation. * If the starting material has a key functional group, consider a catch-and-release purification strategy.
Difficulty in detecting the product in fractions. The product may lack a UV chromophore.* Spot a small amount of each fraction on a TLC plate and stain with a PEG-sensitive stain (e.g., phosphomolybdic acid or iodine).[4]
Reverse-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Broad peaks for the PEGylated product. * Secondary interactions with the stationary phase. * Aggregation of the PEGylated molecule.* Increase the column temperature (e.g., to 40-60°C) to improve peak shape. * Optimize the mobile phase, for instance, by adjusting the pH or the organic modifier (acetonitrile is commonly used).[1]
Poor separation of the product and unreacted PEG linker. Insufficient resolution of the HPLC method.* Use a shallower gradient. * Employ a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[5] * Ensure the injection volume is not too large.
Low recovery of the product. Adsorption of the product to the column or vials.* Pre-condition the column with a blank injection. * Use low-binding collection tubes.

Experimental Protocols

Protocol 1: General Flash Column Chromatography Purification

This protocol is a starting point and should be optimized for your specific compound.

  • Sample Preparation: After the reaction is complete, quench if necessary, and remove the solvent under reduced pressure.

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent until a free-flowing powder is obtained.

    • Carefully load the dry silica onto the top of the pre-packed column.

  • Column and Eluent:

    • Use a silica gel column.

    • Start with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% methanol in dichloromethane).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC using a suitable staining method to identify the fractions containing the purified product.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: General RP-HPLC Purification

This protocol is suitable for purifying small quantities of the product to high purity.

  • Sample Preparation: Dissolve the crude product in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A C18 column is a good starting point.[1]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: A typical gradient would be from 5-95% B over 20-30 minutes. This will need to be optimized based on the retention time of your compound.

    • Detection: Use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) for reliable detection.[1] If only a UV detector is available, monitor at a low wavelength (e.g., 214 nm) if your molecule has some absorbance there.

  • Fraction Collection and Product Recovery:

    • Collect the fractions corresponding to the product peak.

    • Lyophilize or evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Method Scale Resolution Throughput Commonly Used For
Flash Column Chromatographymg to gModerateModerateGeneral purification of organic compounds.
RP-HPLCµg to mgHighLowHigh-purity separation of complex mixtures.
SECmg to gLow to ModerateHighSeparating molecules with a large size difference.
Dialysis/Ultrafiltrationmg to gLowLowRemoving small molecules from macromolecules.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reaction_Mixture This compound + Starting Material Crude_Product Crude Product Mixture Reaction_Mixture->Crude_Product Reaction Conditions Purification_Method Choose Purification Method: - Flash Chromatography - RP-HPLC - SEC Crude_Product->Purification_Method Pure_Product Purified Product Purification_Method->Pure_Product Analytical_Techniques Purity and Identity Confirmation: - NMR - Mass Spectrometry - HPLC Pure_Product->Analytical_Techniques

Caption: General workflow for reaction, purification, and analysis.

troubleshooting_logic Start Purification Issue Identified Check_TLC Analyze by TLC with staining Start->Check_TLC Streaking Streaking observed? Check_TLC->Streaking Yes Co_elution Co-elution of spots? Check_TLC->Co_elution No Streaking->Co_elution No Adjust_Polarity Use more polar eluent or change stationary phase Streaking->Adjust_Polarity Yes No_Spots Product not visible? Co_elution->No_Spots No Optimize_Gradient Optimize solvent gradient (make it shallower) Co_elution->Optimize_Gradient Yes Use_Stain Use appropriate stain (e.g., PMA, Iodine) No_Spots->Use_Stain Yes End Problem Resolved No_Spots->End No Adjust_Polarity->End Optimize_Gradient->End Use_Stain->End

Caption: Troubleshooting logic for flash chromatography purification.

References

Technical Support Center: Oxime Linkage from Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG7-methane and the stability of the resulting oxime linkage.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxime linkage formed from Aminooxy-PEG7-methane at physiological pH?

The oxime linkage is known for its high stability under physiological conditions (pH 7.4).[1][2][3][4] Compared to other linkages like hydrazones and imines, the oxime bond is significantly more resistant to hydrolysis in aqueous environments, making it a reliable choice for bioconjugation in biological systems.[4][5] This stability is attributed to electronic contributions from the delocalization of the oxygen lone pair into the C=N bond.[3]

Q2: What factors can influence the stability of the oxime linkage?

The primary factor affecting the stability of the oxime linkage is pH . While stable at neutral pH, the bond is susceptible to cleavage under acidic conditions.[2][6] This pH-sensitivity is a key feature often exploited for controlled drug release in acidic environments, such as tumor microenvironments.[2][6] Other general factors that can affect chemical stability include temperature, light exposure, and the presence of certain enzymes or reactive oxygen species, though the oxime bond is generally considered robust.[7]

Q3: Is the oxime formation reaction reversible?

Yes, the formation of an oxime bond is a reversible reaction.[6] However, the equilibrium strongly favors the formation of the oxime, especially at neutral pH. The equilibrium constant (Keq) for oxime formation is typically greater than 10⁸ M⁻¹, indicating a very stable product.[8] Hydrolysis, the reverse reaction, is significantly accelerated under acidic conditions.[6][9]

Q4: What is the recommended storage and handling for Aminooxy-PEG7-methane?

Aminooxy-PEG7-methane is a highly reactive compound and is not suitable for long-term storage.[10] It is recommended to use it immediately upon receipt, preferably within one week, to ensure maximum reactivity.[10] For short-term storage, it is advisable to keep it at -20°C, protected from moisture.[11] Before opening, the vial should be warmed to room temperature to prevent moisture condensation.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction buffer is outside the optimal pH range for oxime formation.Ensure the reaction buffer pH is between 6.0 and 7.5. For uncatalyzed reactions, a slightly acidic pH (around 6.0) can sometimes improve the rate.[1]
Inactive Reagents: Aminooxy-PEG7-methane or the aldehyde/ketone-containing molecule has degraded.Use fresh, high-purity reagents. As Aminooxy-PEG7-methane has limited stability, ensure it is used promptly after receipt.[1][10]
Steric Hindrance: The reactive groups on the molecules are not easily accessible.Increase the molar excess of the Aminooxy-PEG7-methane or the aldehyde/ketone partner. You can also try increasing the reaction time or performing the reaction at a slightly elevated temperature (e.g., room temperature for 2-4 hours, or 4°C for 12-24 hours for sensitive proteins).[1]
Slow Reaction Kinetics: The reaction at neutral pH is inherently slow.Consider using a catalyst to accelerate the reaction. Aniline (B41778) and its derivatives are effective catalysts for oxime ligation, significantly increasing the reaction rate at neutral pH.[2][4][12]
Precipitation of Protein/Biomolecule During Conjugation High Concentration of Organic Co-solvent: If the Aminooxy-PEG7-methane is dissolved in an organic solvent, a high concentration might cause protein precipitation.Minimize the amount of organic solvent used. Dissolve the PEG reagent in a small volume of a compatible organic solvent like DMSO before adding it to the aqueous reaction buffer.[1]
Protein Instability in the Reaction Buffer: The buffer conditions are not optimal for the specific protein being conjugated.Screen different buffer conditions or add stabilizing excipients (e.g., glycerol, trehalose).[1]
Cleavage of Oxime Linkage During Subsequent Steps Exposure to Acidic Conditions: The conjugate was exposed to a low pH environment during purification or storage.Maintain a neutral pH (7.0-7.5) during all subsequent steps, including purification (e.g., size-exclusion chromatography, dialysis) and storage.[6]
Non-specific Binding Hydrophobic Interactions: The PEGylated molecule is interacting non-specifically with other molecules or surfaces.Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction and purification buffers to minimize hydrophobic interactions.[1]

Experimental Protocols

General Protocol for Oxime Ligation

This protocol describes a general method for conjugating Aminooxy-PEG7-methane to a protein containing an aldehyde or ketone group.

Materials:

  • Aminooxy-PEG7-methane

  • Aldehyde or ketone-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • (Optional) Catalyst: Aniline stock solution (e.g., 1 M in DMSO)

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve Aminooxy-PEG7-methane in the reaction buffer (or a minimal amount of DMSO and then dilute in the reaction buffer) to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the Aminooxy-PEG7-methane solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • (Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[1]

  • Reaction Quenching (Optional):

    • To consume any unreacted aldehyde/ketone groups, a small molecule containing an aminooxy group can be added in slight molar excess. Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted Aminooxy-PEG7-methane and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Analysis and Storage:

    • Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.

    • Store the purified conjugate under conditions that maintain the stability of the protein and the oxime linkage (typically at 4°C or -20°C in a neutral pH buffer).

Visualizations

Oxime_Ligation_Workflow Experimental Workflow for Oxime Ligation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep_protein Dissolve Aldehyde/Ketone Protein in Buffer (pH 7.2-7.5) mix Mix Protein and Aminooxy-PEG7-methane (10-50x molar excess) prep_protein->mix prep_peg Prepare fresh Aminooxy-PEG7-methane Solution prep_peg->mix incubate Incubate: - 2-4h at Room Temp - 12-24h at 4°C mix->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify analyze Analyze (SDS-PAGE, MS, HPLC) purify->analyze store Store Conjugate (4°C or -20°C, neutral pH) analyze->store

Caption: A flowchart illustrating the key steps in a typical oxime ligation experiment.

Oxime_Stability_Factors Factors Influencing Oxime Linkage Stability cluster_secondary_factors Secondary Factors center Oxime Linkage Stability pH pH pH->center Highly sensitive (Stable at neutral, labile at acidic pH) Temp Temperature Temp->center Affects reaction rates and long-term stability Catalyst Catalysts (e.g., Aniline) Catalyst->center Affects formation rate, not inherent stability Reagents Reagent Purity Reagents->center Impure reagents can lead to side reactions

Caption: Key factors that can impact the stability and formation of an oxime linkage.

References

Overcoming steric hindrance in t-Boc-Aminooxy-PEG7-methane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-PEG7-methane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments, with a special focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the deprotection of this compound and its subsequent conjugation to carbonyl-containing molecules.

Part 1: t-Boc Deprotection

Q1: My t-Boc deprotection is incomplete. What are the common causes and solutions?

A1: Incomplete deprotection is a frequent issue and can typically be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The t-Boc group is cleaved by acid. If the acid is too weak or dilute, the reaction won't go to completion. The bulky PEG7 chain can also sterically hinder the acid's approach to the t-Boc group, slowing the reaction.[1]

    • Solution: Ensure you are using an adequate concentration of a strong acid. Trifluoroacetic acid (TFA) at 20-50% (v/v) in a solvent like dichloromethane (B109758) (DCM) is standard.[1] If the reaction is still slow or incomplete, consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Many protocols call for 1-2 hours at room temperature, but a sterically hindered substrate may require more time.[1]

    • Solution: Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS). Extend the reaction time until the starting material is fully consumed.[1]

  • Poor Solubility: The PEGylated compound must be fully dissolved for the reaction to proceed efficiently.

    • Solution: Ensure your chosen solvent provides good solubility for the this compound. DCM is a common choice, but other solvents may be required depending on the properties of your molecule.

Q2: I'm observing side products after deprotection. What could be the cause?

A2: The primary cause of side products during t-Boc deprotection is the reactive tert-butyl cation intermediate generated during the cleavage. This cation can alkylate nucleophilic sites on your molecule.[2]

  • Solution: Add a scavenger to the reaction mixture. Common scavengers like triisopropylsilane (B1312306) (TIS) or water (typically 2.5-5% v/v) can trap the tert-butyl cation and prevent unwanted side reactions.[3]

Q3: Are there milder alternatives to TFA for deprotecting sensitive substrates?

A3: Yes, if your molecule is sensitive to harsh acidic conditions, milder deprotection methods can be employed. One reported method uses oxalyl chloride in methanol, which can achieve deprotection at room temperature in 1-4 hours.[4] This can be a valuable alternative for substrates with other acid-labile protecting groups.

Part 2: Oxime Ligation & Steric Hindrance

Q4: My oxime ligation yield is very low, especially when using a ketone. Why is this happening?

A4: Low yields in oxime ligation, particularly with ketones, are often due to a combination of slow reaction kinetics and steric hindrance.

  • Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation because they are less sterically hindered.[5] A bulky ketone substrate combined with the PEG7 chain of the aminooxy reagent can significantly slow down the reaction rate, leading to incomplete conversion and low yields.[5]

  • Suboptimal pH: For uncatalyzed reactions, the optimal pH is acidic (around 4-5) to facilitate the dehydration step of imine formation.[5] At neutral pH, the reaction is often extremely slow without a catalyst.[5]

  • Low Reactant Concentration: Oxime ligation is concentration-dependent. If your reactants are too dilute, the reaction rate will be slow.[5]

  • Reagent Instability: The deprotected aminooxy group can be reactive and may degrade over time. It is recommended to use the deprotected reagent in the subsequent ligation step as soon as possible.[6]

Q5: How can I accelerate a slow oxime ligation reaction caused by a sterically hindered ketone?

A5: Several strategies can be employed to overcome slow reaction rates:

  • Use a Nucleophilic Catalyst: This is the most effective strategy. While aniline (B41778) is the traditional catalyst, newer, more efficient catalysts are available.[5][6] m-Phenylenediamine (B132917) (mPDA) and p-phenylenediamine (pPDA) have been shown to be superior catalysts, especially at neutral pH.[7][8][9][10] mPDA's high aqueous solubility allows it to be used at higher concentrations, leading to significant rate enhancements—up to 15 times more efficient than aniline for ketone ligations.[8][10]

  • Increase Reaction Temperature: Gently increasing the temperature can provide the necessary activation energy to overcome steric barriers.[3] However, this should be done cautiously to avoid degradation of sensitive biomolecules.

  • Increase Reactant Concentration: Increasing the concentration of one or both reactants can help drive the reaction to completion.[3]

  • Optimize pH: If using a catalyst like pPDA or mPDA, the reaction can be performed efficiently at or near neutral pH (pH 7), which is often beneficial for biomolecule stability.[7][9] If no catalyst is used, ensure the pH is in the optimal 4-5 range.[5]

Part 3: Purification and Analysis

Q6: What is the best way to purify my final PEGylated conjugate?

A6: The choice of purification method depends on the properties of your conjugate and the impurities present. PEGylation reactions often result in a mixture of the desired product, unreacted protein/molecule, and excess PEG reagent.[11]

  • Size Exclusion Chromatography (SEC): This is one of the most common methods. It effectively separates the larger PEGylated conjugate from the smaller unreacted protein and excess reagents.[11]

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its isoelectric point. This change in charge can be exploited for separation using IEX.[11]

  • Reverse Phase Chromatography (RPC/RP-HPLC): RPC is widely used for purifying peptides and proteins and can be effective for separating PEGylated conjugates, including different positional isomers.[11]

Q7: How can I confirm that the oxime bond has formed successfully?

A7: The most common and effective method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the mass of the starting materials and the final product, you can confirm the covalent addition of the Aminooxy-PEG7-methane moiety to your carbonyl-containing molecule.

Data Summary

The following tables summarize key quantitative data for optimizing deprotection and ligation reactions.

Table 1: General Conditions for t-Boc Deprotection with TFA

ParameterRecommended ValueReference(s)Notes
TFA Concentration20-50% in DCM[1]Higher concentrations may not improve efficiency and can be harder to remove.
TemperatureRoom Temperature (20-25 °C)[1]Avoid excessive heat to prevent side reactions.
Reaction Time1 - 2 hours[1]Monitor by TLC/LC-MS; may require longer time for hindered substrates.
Scavenger (optional)2.5-5% TIS or water[3]Highly recommended for substrates with nucleophilic groups.

Table 2: Comparison of Catalysts for Sterically Hindered Oxime Ligations

CatalystTypical ConcentrationpH RangeKey Advantages & NotesReference(s)
None N/A4.0 - 5.0Very slow for ketones; requires acidic conditions which may harm sensitive molecules.[5]
Aniline 10 - 100 mM4.0 - 7.0The traditional baseline catalyst. Rate is often slow at neutral pH.[5][6]
p-Phenylenediamine (pPDA) 2 - 10 mM4.0 - 7.0Superior to aniline, especially at pH 7. Can provide a ~19-fold faster rate than aniline.[7][9][7][9]
m-Phenylenediamine (mPDA) 10 - 100+ mM~7.0Highly effective for slow reactions (ketones). High aqueous solubility allows for higher concentrations and significantly accelerated rates.[8][10]

Experimental Protocols

Protocol 1: General t-Boc Deprotection of this compound

This protocol is a standard starting point for removing the t-Boc protecting group.

  • Dissolution: Dissolve the this compound compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution for a final concentration of 2.5-5% (v/v).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material has been consumed. The deprotected product will be more polar (lower Rf on TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

    • The resulting product is the TFA salt of Aminooxy-PEG7-methane, which can often be used directly in the next step without further purification.

Protocol 2: Optimized Oxime Ligation with a Sterically Hindered Ketone

This protocol is optimized for challenging conjugations where steric hindrance is a known or suspected issue.

  • Reactant Preparation:

    • Dissolve your ketone-containing substrate in an appropriate buffer. A phosphate (B84403) buffer (e.g., PBS) at pH 7.0 is a good starting point for catalyzed reactions.

    • Dissolve the deprotected Aminooxy-PEG7-methane (TFA salt from Protocol 1) in the same buffer. Use a 1.5 to 5-fold molar excess of the PEG reagent relative to your substrate.

  • Catalyst Preparation: Prepare a fresh stock solution of the catalyst. For m-phenylenediamine (mPDA), a 0.5 M stock in DMSO can be prepared.

  • Ligation Reaction:

    • Combine the solutions of the ketone substrate and the Aminooxy-PEG7-methane.

    • Add the mPDA stock solution to the reaction mixture to achieve a final concentration of 50-100 mM.

    • Incubate the reaction at room temperature (or 37°C to increase the rate) with gentle stirring.

  • Monitoring: Monitor the formation of the product by LC-MS or RP-HPLC. Due to the optimized conditions, significant product formation should be observable within a few hours.

  • Purification: Once the reaction has reached the desired conversion, purify the conjugate using an appropriate method such as SEC or RP-HPLC to remove the excess PEG reagent and catalyst.

Visualizations

Logical Decision Tree for Troubleshooting Low Ligation Yield

This diagram outlines a step-by-step process to diagnose and solve low-yield issues in your oxime ligation reaction.

TroubleshootingWorkflow Start Low Ligation Yield CheckDeprotection Was t-Boc Deprotection Complete? Start->CheckDeprotection RedoDeprotection Action: Re-run deprotection. - Increase time/acid concentration. - Monitor with LC-MS. CheckDeprotection->RedoDeprotection No CheckSubstrate Is Carbonyl Substrate a Sterically Hindered Ketone? CheckDeprotection->CheckSubstrate Yes RedoDeprotection->CheckSubstrate AldehydePath Substrate is an Aldehyde CheckSubstrate->AldehydePath No KetonePath Substrate is a Ketone CheckSubstrate->KetonePath Yes CheckCatalyst Are you using a Nucleophilic Catalyst? AldehydePath->CheckCatalyst OptimizeCatalyst Action: Use a more efficient catalyst. - Switch from Aniline to mPDA. - Increase mPDA concentration. KetonePath->OptimizeCatalyst AddCatalyst Action: Add a catalyst. - Start with 100 mM Aniline - or 50-100 mM mPDA. CheckCatalyst->AddCatalyst No CheckCatalyst->OptimizeCatalyst Yes (e.g., Aniline) CheckConditions Review Reaction Conditions AddCatalyst->CheckConditions OptimizeCatalyst->CheckConditions OptimizeConditions Action: Optimize Conditions - Increase reactant concentrations. - Gently increase temperature (e.g., 37°C). - Ensure optimal pH (4-5 uncatalyzed, ~7 catalyzed). CheckConditions->OptimizeConditions FinalPurify Purify and Analyze Product OptimizeConditions->FinalPurify

Caption: Troubleshooting decision tree for low oxime ligation yield.

Mechanism of Steric Hindrance in Oxime Ligation

This diagram illustrates how bulky groups on both the ketone and the aminooxy reagent can impede the reaction.

Caption: Steric hindrance from bulky substituents slows oxime formation.

Experimental Workflow Overview

A high-level overview of the entire experimental process from starting material to final product.

ExperimentalWorkflow Start Start: This compound Deprotection Step 1: t-Boc Deprotection (TFA, DCM, TIS) Start->Deprotection DeprotectedPEG Intermediate: Aminooxy-PEG7-methane (TFA Salt) Deprotection->DeprotectedPEG Ligation Step 2: Oxime Ligation (Ketone Substrate, mPDA catalyst, pH 7) DeprotectedPEG->Ligation CrudeProduct Crude Product Mixture Ligation->CrudeProduct Purification Step 3: Purification (e.g., SEC / RP-HPLC) CrudeProduct->Purification FinalProduct Final Product: Purified PEG-Oxime Conjugate Purification->FinalProduct

Caption: Overall workflow from t-Boc reagent to purified conjugate.

References

Characterizing and removing impurities from t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG7-methane. Here, you will find information on characterizing and removing common impurities, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities in this compound can arise from the synthesis process, degradation during storage, or as byproducts of subsequent reactions like Boc deprotection. The most common impurities are summarized in the table below.

Impurity ClassSpecific ExamplesSource
PEG-Related Impurities Different PEG chain lengths (e.g., PEG6, PEG8), PEG diol, methoxy-PEG-OH.Polydispersity of PEG starting materials during synthesis.
Synthesis-Related Impurities Unreacted starting materials, partially reacted intermediates.Incomplete reaction during the synthesis of the final product.
Degradation Products Formaldehyde, formic acid, and their adducts with the PEG chain. Shorter PEG fragments from chain cleavage.[1]Oxidative degradation or hydrolysis, often catalyzed by light, heat, or metal ions.
Boc-Deprotection Impurities Free aminooxy-PEG7-methane (deprotected product), tert-butyl adducts on the PEG chain.[2]Premature or incomplete deprotection; side reactions during deprotection.

Q2: My LC-MS analysis shows multiple peaks around the expected mass. What could be the cause?

A2: Multiple peaks around the expected mass in an LC-MS analysis often indicate the presence of PEG-related impurities with varying chain lengths. The inherent polydispersity of many PEG starting materials can lead to the presence of species with one fewer (PEG6) or one more (PEG8) ethylene (B1197577) glycol unit. Each of these will have a different retention time and mass. Degradation can also lead to a broader distribution of molecular weights.

Q3: I am struggling with incomplete Boc deprotection. What are the key factors to consider?

A3: Incomplete Boc deprotection is a common issue. Key factors to consider include:

  • Acid Strength and Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. Insufficient acid strength or concentration can lead to an incomplete reaction. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used.[3]

  • Reaction Time and Temperature: While many deprotections are fast at room temperature, sterically hindered substrates or less reactive compounds might require longer reaction times or gentle heating.[4]

  • Scavengers: The t-butyl cation generated during deprotection can lead to side reactions, such as alkylation of the product. Using a scavenger can help to suppress these unwanted reactions.[2]

  • Water Content: The presence of water can reduce the effectiveness of the acid, slowing down the deprotection. It is advisable to use anhydrous solvents.[4]

Troubleshooting Guides

Issue 1: Presence of Low Molecular Weight Impurities

Symptoms:

  • Peaks at early retention times in your HPLC chromatogram.

  • Mass signals in your LC-MS data corresponding to formaldehyde, formic acid, or small PEG fragments.

Possible Causes:

  • Oxidative Degradation: Exposure of the material to air, light, or trace metal ions can lead to the breakdown of the PEG chain.[1]

  • Hydrolysis: Presence of water and acidic or basic conditions can lead to the hydrolysis of the molecule.

Solutions:

  • Storage: Store this compound at -20°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).

  • Purification: Low molecular weight impurities can often be removed by size-exclusion chromatography (SEC) or dialysis. For smaller scales, reversed-phase HPLC with a suitable gradient can also be effective.

Issue 2: Incomplete Reaction or Presence of Starting Materials

Symptoms:

  • Multiple spots on a TLC plate.

  • LC-MS data showing the presence of unreacted starting materials.

Possible Causes:

  • Suboptimal reaction conditions during synthesis (time, temperature, stoichiometry).

  • Inefficient purification of the final product.

Solutions:

  • Re-purification: If you suspect the presence of starting materials, re-purifying the compound using reversed-phase HPLC is recommended.

  • Optimize Synthesis: If you are synthesizing the compound, consider optimizing the reaction conditions to drive the reaction to completion.

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

ParameterRecommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Start with a linear gradient of 5-95% B over 20-30 minutes. This may need to be optimized for best separation.
Flow Rate 1.0 mL/min.
Detection UV at 214 nm and 280 nm, or Charged Aerosol Detector (CAD) for better detection of PEG compounds.[5]
Injection Volume 10-20 µL.
Sample Prep Dissolve the sample in the initial mobile phase composition (e.g., 95% A / 5% B) at a concentration of 1 mg/mL.
Protocol 2: Preparative HPLC for Purification

This protocol provides a general guideline for purifying this compound.

ParameterRecommendation
Column C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Develop a shallow gradient based on the analytical HPLC results to ensure good separation of the main product from impurities.
Flow Rate Typically 10-20 mL/min, depending on the column dimensions.
Detection UV at a suitable wavelength (e.g., 214 nm).
Sample Loading Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase) and inject onto the column.
Fraction Collection Collect fractions based on the UV chromatogram and analyze the purity of each fraction by analytical HPLC or LC-MS.
Post-Purification Pool the pure fractions and remove the solvent by lyophilization.
Protocol 3: Boc Deprotection

This protocol describes a standard procedure for removing the Boc protecting group.

StepProcedure
1. Reagent Prep Prepare a solution of 20-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM).
2. Reaction Dissolve the this compound in the TFA/DCM solution. The reaction is typically stirred at room temperature for 30 minutes to 2 hours.
3. Monitoring Monitor the reaction progress by TLC or LC-MS. The deprotected product should have a different retention time and mass. On a TLC plate, the free amine can be visualized with a ninhydrin (B49086) stain.[4]
4. Work-up Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA. The resulting product will be the TFA salt of the deprotected amine.
5. Neutralization (Optional) If the free amine is required, the TFA salt can be neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This should be done carefully to avoid hydrolysis of other sensitive groups.

Visualizations

experimental_workflow cluster_characterization Characterization cluster_decision Purity Assessment cluster_purification Purification cluster_final_product Final Product start This compound Sample analytical_hplc Analytical HPLC start->analytical_hplc Purity Check lc_ms LC-MS Analysis start->lc_ms Impurity ID nmr NMR Spectroscopy start->nmr Structure Verification purity_check Purity > 95%? analytical_hplc->purity_check lc_ms->purity_check prep_hplc Preparative HPLC purity_check->prep_hplc No pure_product Pure Product purity_check->pure_product Yes fraction_analysis Analyze Fractions prep_hplc->fraction_analysis fraction_analysis->purity_check Re-assess

Figure 1. Workflow for the characterization and purification of this compound.

troubleshooting_impurities cluster_peg PEG-Related Impurities cluster_degradation Degradation Products cluster_boc Boc-Deprotection Issues start Impure this compound peg_impurities Different PEG chain lengths (e.g., PEG6, PEG8) start->peg_impurities degradation_products Formaldehyde, Formic Acid, Shorter PEG fragments start->degradation_products boc_issues Incomplete deprotection or tert-butyl side products start->boc_issues peg_solution Use monodisperse PEG starting material or preparative HPLC. peg_impurities->peg_solution degradation_solution Store at -20°C under inert gas. Purify via HPLC or SEC. degradation_products->degradation_solution boc_solution Optimize deprotection conditions: (acid conc., time, scavengers) boc_issues->boc_solution

Figure 2. Troubleshooting common impurities in this compound.

References

Validation & Comparative

A Head-to-Head Comparison: t-Boc-Aminooxy-PEG7-methane Versus Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely favored for their ability to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[1] This guide provides an objective comparison of t-Boc-Aminooxy-PEG7-methane with other classes of PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

This compound is a discrete PEG (dPEG) linker characterized by a terminal t-Boc protected aminooxy group and a non-reactive methane (B114726) group at the other end.[2] The key feature of this linker is the aminooxy group, which, after deprotection, reacts with aldehydes or ketones to form a highly stable oxime linkage.[3][4] This offers a distinct conjugation chemistry compared to more common linkers that target amines or thiols. The PEG7 chain provides a defined spacer length, contributing to the overall hydrophilicity and pharmacokinetic properties of the conjugate.[5]

Comparative Analysis of PEG Linker Properties

The choice of a PEG linker significantly impacts the performance of a bioconjugate. Key considerations include the reactivity of the terminal groups, the length of the PEG chain, and the stability of the resulting bond. The following tables summarize the properties of this compound in comparison to other commonly used PEG linkers.

Table 1: Physicochemical and Reactive Properties of Selected PEG Linkers

Linker TypeReactive Group (deprotected)Target Functional GroupResulting LinkageKey Features
This compound Aminooxy (-ONH2)Aldehyde, KetoneOximeHigh stability of the oxime bond; reaction is chemoselective.[3][6]
Maleimide-PEG MaleimideThiol (-SH)ThioetherSite-specific conjugation to cysteine residues; stable linkage.[7]
NHS-ester-PEG N-hydroxysuccinimide esterAmine (-NH2)AmideTargets abundant lysine (B10760008) residues; stable amide bond.
Azide-PEG Azide (-N3)AlkyneTriazole (via Click Chemistry)Bioorthogonal reaction; high efficiency and specificity.
Hydrazide-PEG Hydrazide (-CONHNH2)Aldehyde, KetoneHydrazoneForms hydrazone bond, which is generally less stable than an oxime.[6]

Table 2: Impact of PEG Linker Length on Bioconjugate Performance (General Trends)

PropertyShort PEG Chains (e.g., PEG4-PEG8)Long PEG Chains (e.g., >PEG12, polymers)Rationale
Solubility Moderate improvementSignificant improvementIncreased hydrophilicity with longer PEG chains.[1]
In Vivo Half-life Moderate increaseSignificant increaseLonger chains provide a larger hydrodynamic radius, reducing renal clearance.[8]
Immunogenicity Potential for reductionGenerally greater reductionPEG chains can mask immunogenic epitopes on the protein surface.[9][10]
In Vitro Potency Often maintained or slightly reducedMay be significantly reducedLonger linkers can create steric hindrance, potentially affecting binding affinity.[8]
ADC Stability Generally higherCan be lowerShorter linkers may better anchor the payload within the antibody's protective space.[11]

Note: The specific impact of PEG linker length can be dependent on the antibody, payload, and target.

Experimental Data Highlights

Direct comparative studies of this compound with other linkers are not abundant in the public domain. However, data from studies comparing different linker types and lengths provide valuable insights.

Oxime Linkage Stability: Studies comparing the hydrolytic stability of hydrazones and oximes have shown that oximes are significantly more stable. At a pD of 7.0, the half-life of an oxime was reported to be 25 days, whereas that of an acetylhydrazone was only 2 hours.[6] This highlights a key advantage of the aminooxy functionality in this compound for creating stable bioconjugates.

Impact of PEG Chain Length on ADC Efficacy: A study on affibody-based drug conjugates demonstrated the profound effect of PEG linker length on both pharmacokinetics and in vitro cytotoxicity.

Table 3: Effect of PEG Linker Length on an Affibody-Drug Conjugate

ConjugatePEG LinkerHalf-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)
HP4KM4 kDa PEG2.5-fold4.5-fold
HP10KM10 kDa PEG11.2-fold22-fold

Data adapted from a study on ZHER2-affibody-MMAE conjugates.[8]

This data illustrates the trade-off between improved in vivo half-life and reduced in vitro potency with increasing PEG length.[8] The PEG7 in this compound represents a short, discrete linker, suggesting it would likely have a minimal negative impact on in vitro potency while still offering the benefits of a hydrophilic spacer.

Visualizing Bioconjugation Concepts

To better understand the processes and components discussed, the following diagrams have been generated using Graphviz.

cluster_reactants Reactants cluster_process Conjugation Process Antibody Antibody Oxidation Antibody Glycan Oxidation (NaIO4) Antibody->Oxidation 2. Payload Payload Conjugation Oxime Ligation Payload->Conjugation PEG_Linker This compound Deprotection Deprotection (mild acid) PEG_Linker->Deprotection 1. Deprotection->Conjugation 3. Oxidation->Conjugation Result Antibody-Drug Conjugate (ADC) Conjugation->Result

Caption: Workflow for ADC synthesis using an aminooxy-PEG linker.

cluster_adc Antibody-Drug Conjugate (ADC) Structure cluster_properties Linker-Influenced Properties Antibody Antibody Linker PEG Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload Solubility Solubility Linker->Solubility Stability Stability Linker->Stability Pharmacokinetics Pharmacokinetics Linker->Pharmacokinetics Efficacy Efficacy Linker->Efficacy

Caption: Relationship between PEG linker and ADC properties.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different PEG linkers. Below are representative protocols for key experiments.

Protocol 1: ADC Synthesis and Characterization
  • Antibody Modification (for Aminooxy Conjugation):

    • A monoclonal antibody is treated with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO4), to convert cis-diols in the Fc glycan region to aldehydes.

    • The reaction is quenched, and the antibody is purified using size-exclusion chromatography (SEC).

  • Linker Preparation:

    • The t-Boc protecting group on this compound is removed under mild acidic conditions to yield the free aminooxy group.

    • For comparison, other linkers (e.g., Maleimide-PEG-Payload) are synthesized separately.

  • Conjugation:

    • The deprotected aminooxy-PEG-payload is added to the oxidized antibody solution at a specific molar ratio.

    • The reaction is incubated at room temperature or 37°C for a defined period (e.g., 16-24 hours) at a slightly acidic pH (e.g., pH 6.0) to facilitate oxime bond formation.

  • Purification and Characterization:

    • The resulting ADC is purified by SEC to remove unconjugated components.

    • The Drug-to-Antibody Ratio (DAR) is determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[12]

    • Purity and aggregation are assessed by SEC.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment:

    • Cells are seeded in 96-well plates and treated with serial dilutions of the different ADCs.

  • Incubation:

    • The cells are incubated for a period of 72-96 hours.

  • Viability Assessment:

    • Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to compare the potency of the different ADCs.

Protocol 3: Pharmacokinetic (PK) Study in Rodents
  • Animal Model:

    • Healthy mice or rats are used for the study.[13]

  • Administration:

    • ADCs constructed with different PEG linkers are administered intravenously at a defined dose.[13]

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[13]

  • Quantification:

    • The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[12]

  • Data Analysis:

    • Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated using non-compartmental analysis.[7]

Conclusion

This compound offers a compelling option for bioconjugation, primarily due to the highly stable oxime linkage it forms with aldehydes and ketones. This provides an advantage over linkers that form less stable bonds, such as hydrazones. The discrete PEG7 length provides a balance of hydrophilicity to aid in solubility without the significant steric hindrance that can be associated with longer PEG chains, which may negatively impact in vitro potency.

The choice of the optimal PEG linker is contingent on the specific application, including the nature of the antibody, the properties of the payload, and the desired therapeutic outcome. While longer PEG linkers can significantly enhance in vivo half-life, this may come at the cost of reduced potency. This compound, with its stable conjugation chemistry and moderate length, represents a valuable tool for researchers seeking to develop robust and effective bioconjugates. Empirical evaluation through a systematic workflow, as outlined in the protocols above, is crucial for selecting the best linker for a given therapeutic candidate.

References

A Comparative Guide to Conjugates Formed with t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of therapeutic proteins and other biomolecules through PEGylation is a cornerstone of modern drug development, enhancing pharmacokinetic profiles and improving stability. The choice of PEGylation reagent is critical to the success of these bioconjugates. This guide provides an objective comparison of conjugates formed using t-Boc-Aminooxy-PEG7-methane with those created using a common alternative, amine-reactive N-Hydroxysuccinimide (NHS) esters of PEG. This comparison is supported by experimental data and detailed methodologies for characterization.

Executive Summary

This compound offers a highly efficient and stable method for bioconjugation via oxime ligation. This approach presents notable advantages over traditional NHS ester chemistry, particularly in terms of reaction kinetics and the stability of the resulting conjugate. The oxime linkage formed is significantly more stable than the amide bond from NHS esters, a crucial factor for in vivo applications.[1] While NHS esters are prone to hydrolysis, the aminooxy group (after deprotection of the Boc group) provides a more stable reactive partner for carbonyl groups, leading to higher conjugation efficiency.

Performance Comparison: this compound vs. mPEG-NHS Ester

The performance of a PEGylation reagent can be assessed by several key parameters, including reaction efficiency, the stability of the resulting linkage, and the characteristics of the final conjugate.

Quantitative Data Summary

The following tables summarize the key quantitative differences between oxime ligation (following deprotection of this compound and reaction with an aldehyde-modified protein) and NHS ester chemistry.

Table 1: Comparison of Reaction Kinetics

ParameterOxime Ligation (via Aminooxy-PEG)NHS Ester ChemistryReference
Maximum Reaction Rate (Vmax/NH2) ~4 times greater than NHS EsterBaseline[2]
Initial Rate Constant per Amine (kNH2) ~3 times greater than NHS EsterBaseline[2]
Reagent Stability in Aqueous Buffer StableProne to hydrolysis[2]

Table 2: Comparative Stability of Conjugate Linkages

Linkage TypeFormed FromStability CharacteristicsReference
Oxime Bond Aminooxy-PEG + Aldehyde/KetoneHighly stable under physiological conditions; resistant to hydrolysis.[1][3]
Amide Bond NHS Ester-PEG + AmineGenerally stable, but can be susceptible to hydrolysis under certain conditions.[4]
Hydrazone Bond Hydrazide-PEG + Aldehyde/KetoneLess stable than oxime bonds; susceptible to hydrolysis, especially at lower pH.[1]

Experimental Protocols

Detailed methodologies for the conjugation and characterization of biomolecules using this compound are provided below.

General Protocol for Protein Conjugation with this compound

This protocol involves a two-step process: first, the introduction of a carbonyl group (aldehyde or ketone) onto the target protein, and second, the conjugation with the deprotected aminooxy-PEG reagent.

Materials:

  • Target protein

  • Sodium meta-periodate (for generating aldehydes on glycoproteins) or other appropriate methods for introducing a carbonyl group.

  • This compound[1][5]

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Aniline (B41778) (as a catalyst)[6]

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching solution

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Introduction of a Carbonyl Group (Example: Glycoprotein (B1211001) Oxidation):

    • Dissolve the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes, protected from light.

    • Remove excess periodate (B1199274) by buffer exchange into the Reaction Buffer.

  • Deprotection of this compound:

    • Dissolve this compound in a solution of 50% TFA in dichloromethane.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under vacuum to yield the deprotected Aminooxy-PEG7-methane.

  • Conjugation Reaction:

    • Dissolve the aldehyde-containing protein and the deprotected Aminooxy-PEG7-methane in the Reaction Buffer at a desired molar ratio (e.g., 1:10 protein to PEG).

    • Add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Quenching and Purification:

    • Quench the reaction by adding a suitable quenching reagent.

    • Purify the PEGylated protein from excess reagents and byproducts using SEC.

Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the successful conjugation and determine the degree of PEGylation.[7][8]

Sample Preparation:

  • The purified PEGylated protein sample should be buffer-exchanged into a volatile buffer, such as 10 mM ammonium (B1175870) acetate.

Instrumentation:

  • A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument is recommended.[7]

Data Acquisition:

  • Acquire data in positive ion mode.

  • Optimize instrument parameters for the analysis of large molecules.

Data Analysis:

  • Deconvolute the raw mass spectrum to determine the molecular weight of the intact PEGylated protein.

  • The mass shift corresponding to the addition of one or more PEG moieties will confirm the conjugation.

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic radius of the PEGylated protein, providing information on its size and aggregation state.[9][10]

Sample Preparation:

  • Filter the purified PEGylated protein sample through a 0.22 µm syringe filter to remove any large aggregates.[9]

  • The sample should be diluted in a suitable buffer to an appropriate concentration for DLS analysis.

Instrumentation:

  • A DLS instrument equipped with a temperature-controlled sample holder.

Data Acquisition:

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Acquire multiple measurements to ensure reproducibility.

Data Analysis:

  • Analyze the correlation function to determine the translational diffusion coefficient.

  • Calculate the hydrodynamic radius using the Stokes-Einstein equation.

  • Assess the polydispersity of the sample to check for the presence of aggregates.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_0 Protein Modification cluster_1 PEG Reagent Preparation cluster_2 Conjugation Protein Target Protein Aldehyde_Protein Aldehyde-Modified Protein Protein->Aldehyde_Protein Oxidation Conjugate PEGylated Protein (Oxime Linkage) Aldehyde_Protein->Conjugate tBoc_PEG t-Boc-Aminooxy- PEG7-methane Aminooxy_PEG Aminooxy- PEG7-methane tBoc_PEG->Aminooxy_PEG Deprotection (TFA) Aminooxy_PEG->Conjugate Oxime Ligation (Aniline catalyst)

Caption: Workflow for protein conjugation using this compound.

G cluster_ms Mass Spec Analysis cluster_dls DLS Analysis cluster_stability Stability Analysis start Purified PEGylated Protein Sample ms Mass Spectrometry (e.g., Orbitrap, Q-TOF) start->ms dls Dynamic Light Scattering (DLS) start->dls stability Stability Assay (Incubation in Plasma) start->stability mw Molecular Weight Determination ms->mw peg_degree Degree of PEGylation ms->peg_degree hydro_radius Hydrodynamic Radius dls->hydro_radius aggregation Aggregation State dls->aggregation half_life Half-life Determination stability->half_life degradation Degradation Profile stability->degradation

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for t-Boc-Aminooxy-PEG7-methane Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of their work. This is particularly true for complex molecules like t-Boc-Aminooxy-PEG7-methane, a heterobifunctional linker widely used in bioconjugation and drug delivery. Its defined chain length and reactive termini are essential for consistent product quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this key reagent, complete with experimental data and detailed protocols.

The unique structure of this compound, characterized by a polyethylene (B3416737) glycol (PEG) backbone, a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, and a terminal methane (B114726) group, presents specific analytical challenges. The PEG moiety lacks a significant UV chromophore, rendering standard UV detection methods less effective. Therefore, alternative detection strategies and chromatographic modes are necessary for accurate purity assessment. This guide will explore the most relevant HPLC techniques, including Reversed-Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with various detection methods.

Comparative Analysis of HPLC Methods

The choice of HPLC method is paramount for achieving optimal separation and quantification of this compound and its potential impurities. Common impurities in PEGylated compounds include oligomers of varying PEG chain lengths (polydispersity) and byproducts from the synthetic process.

Method Principle of Separation Primary Application for this compound Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.Purity assessment, separation of oligomers, and detection of hydrophobic impurities.High resolution, compatible with gradient elution for complex samples.[1][2][3][4][5] Can separate PEG oligomers effectively.[1][2][3][4]Requires a non-volatile buffer for some detectors.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (molecular size).Determination of molecular weight distribution and detection of high molecular weight impurities or aggregates.Simple mobile phases, can provide information on polydispersity.[6]Lower resolution for small molecule impurities compared to RP-HPLC.[3] Sensitive to buffer composition.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent concentration.[8]Analysis of polar impurities and as an orthogonal method to RP-HPLC.Enhanced retention of polar compounds.[8] Compatible with mass spectrometry.[8]Can have longer equilibration times.

Comparison of HPLC Detectors

Due to the absence of a strong chromophore in the PEG backbone, the selection of an appropriate detector is crucial for the sensitive and accurate analysis of this compound.

Detector Principle of Detection Applicability for this compound Advantages Disadvantages
Evaporative Light Scattering Detector (ELSD) Nebulization of the mobile phase followed by evaporation of the solvent and detection of the light scattered by the remaining non-volatile analyte particles.Universal detection of non-volatile analytes, ideal for PEG compounds.[1][2][3][4]Universal response for non-volatile compounds.[1][2] Compatible with gradient elution.[1][2][3][4]Response can be non-linear. Requires optimization of nebulizer and evaporator temperatures.
Charged Aerosol Detector (CAD) Similar to ELSD in nebulization and solvent evaporation, but the dried particles are then charged and the charge is measured.Highly sensitive and universal detection for non-volatile and semi-volatile analytes.[9][10][11][12]Provides a more uniform response for different analytes compared to ELSD.[9] High sensitivity.[11]Response is dependent on analyte volatility.
Refractive Index (RI) Detector Measures the change in the refractive index of the eluent as the analyte passes through the detector cell.Can be used for PEG analysis, particularly with SEC.[6][7]Universal detector.Not compatible with gradient elution.[3] Lower sensitivity compared to ELSD and CAD.[6]
Ultraviolet (UV) Detector Measures the absorbance of UV light by the analyte.Limited applicability due to the lack of a strong chromophore in the PEG chain. May detect impurities with UV absorbance.Simple to use and common in many labs.Low sensitivity for PEG compounds.[1][3][4][13]

Experimental Workflows

A logical and well-defined experimental workflow is essential for obtaining reliable and reproducible results in HPLC analysis.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filtration and Degassing) MobilePhasePrep->Injection Separation Chromatographic Separation (e.g., RP-HPLC) Injection->Separation Detection Detection (e.g., ELSD/CAD) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Reporting PurityCalc->Report

Figure 1: General experimental workflow for HPLC purity analysis.

Key Experimental Protocols

Below are representative protocols for the analysis of this compound using RP-HPLC with ELSD or CAD detection. These should be considered as starting points and may require optimization for specific instruments and impurity profiles.

Protocol 1: Reversed-Phase HPLC with ELSD Detection

This method is suitable for separating oligomers and non-polar impurities.

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (20% Acetonitrile in water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase HPLC with CAD Detection

This method offers high sensitivity for the quantification of the main component and impurities.

  • Instrumentation:

    • UHPLC/HPLC system with a gradient pump and autosampler.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UHPLC).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 90% B

      • 12-14 min: 90% B

      • 14.1-17 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • CAD Settings:

    • Follow manufacturer's recommendations for optimal signal-to-noise.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 Water:Acetonitrile.

    • Further dilute with the initial mobile phase to a working concentration of 100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

Logical Relationships in Method Selection

The selection of an appropriate HPLC method is a critical decision that depends on the specific analytical goals.

Method_Selection cluster_goal Analytical Goal cluster_methods Method Selection cluster_techniques Recommended Technique Goal Define Analytical Goal Purity General Purity & Impurity Profile Goal->Purity MWD Molecular Weight Distribution Goal->MWD PolarImp Polar Impurity Analysis Goal->PolarImp RPHPLC RP-HPLC with ELSD/CAD Purity->RPHPLC SEC SEC with RI/ELSD MWD->SEC HILIC HILIC with ELSD/CAD PolarImp->HILIC

Figure 2: Decision tree for selecting an appropriate HPLC method.

Conclusion

The purity analysis of this compound requires careful consideration of both the chromatographic separation mode and the detection method. While RP-HPLC coupled with either ELSD or CAD offers a robust and sensitive approach for routine purity assessment and impurity profiling, orthogonal techniques like SEC and HILIC can provide valuable complementary information. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control analysts, enabling them to develop and validate reliable analytical methods for this critical bioconjugation reagent. By implementing the appropriate HPLC strategy, scientists can ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective therapeutics.

References

A Comparative Guide to Functional Assays for Validating t-Boc-Aminooxy-PEG7-Methane Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional assays used to validate the activity of bioconjugates synthesized with t-Boc-Aminooxy-PEG7-methane. We will explore the performance of oxime ligation, the chemistry underpinning these conjugates, against alternative conjugation methods, supported by experimental data. Detailed protocols for key validation assays are also provided to assist in your research and development endeavors.

Introduction to this compound and Oxime Ligation

This compound is a heterobifunctional linker that utilizes aminooxy chemistry for the site-specific PEGylation of biomolecules.[1][] The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal the reactive aminooxy group.[][3] This group reacts with aldehydes or ketones on a target biomolecule (e.g., a protein, antibody, or peptide) to form a stable oxime bond.[4][5][6] This process, known as oxime ligation, is a powerful tool in bioconjugation due to its high chemoselectivity and the stability of the resulting bond.[7][8][9] The PEG7 linker itself enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][10][11] These linkers are also utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][13][14][15]

Comparison of Oxime Ligation with Other Conjugation Chemistries

The choice of conjugation chemistry is critical for the function of the final bioconjugate. Oxime ligation offers distinct advantages in terms of stability compared to other common methods.

Conjugation ChemistryTarget Functional GroupBond FormedBond StabilityKey Considerations
Oxime Ligation Aldehyde, KetoneOximeHigh . Significantly more stable than hydrazones at physiological pH. The rate of acid-catalyzed hydrolysis is nearly 1000-fold lower than for simple hydrazones.[7][16]Highly chemoselective. The reaction can be slow at neutral pH but can be significantly accelerated by catalysts like p-phenylenediamine (B122844) (120-fold increase compared to uncatalyzed).[17]
NHS Ester Acylation Primary AmineAmideHigh .Can be less site-specific due to the abundance of lysine (B10760008) residues on the surface of proteins. Susceptible to hydrolysis.[5]
Maleimide Chemistry ThiolThioetherHigh .Highly specific for cysteine residues. The thioether bond can undergo retro-Michael addition, leading to potential instability.[5]
Hydrazone Ligation Aldehyde, KetoneHydrazoneModerate . Reversible under acidic conditions.[7][9][16]Useful for applications requiring payload release in acidic environments like endosomes.

Functional Assays to Validate Conjugate Activity

Validation of the biological activity of the final conjugate is a critical step. The choice of assay depends on the nature of the biomolecule and its intended application.

Enzyme Activity Assays

For enzyme conjugates, it is essential to determine if the PEGylation process has affected the enzyme's catalytic activity.

Experimental Protocol: Spectrophotometric Assay for a PEGylated Enzyme

This protocol is a general guideline and should be optimized for the specific enzyme and substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the native (unconjugated) enzyme and the PEGylated enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a reaction buffer at the optimal pH for the enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add a series of dilutions of the native and PEGylated enzyme to the wells.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the microplate in a plate reader and measure the absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance of the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each enzyme concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the enzyme concentration to determine the specific activity.

    • For kinetic analysis, vary the substrate concentration while keeping the enzyme concentration constant. Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kм and Vmax.[18]

Comparative Data: Effect of PEGylation on α-Chymotrypsin Kinetics [18]

Conjugatekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Native α-Chymotrypsin250 ± 100.05 ± 0.01(5.0 ± 1.0) x 10⁶
(PEG700)₈-α-CT130 ± 80.12 ± 0.02(1.1 ± 0.2) x 10⁶
(PEG2000)₈-α-CT120 ± 70.15 ± 0.02(0.8 ± 0.1) x 10⁶
(PEG5000)₆-α-CT150 ± 90.19 ± 0.03(0.8 ± 0.2) x 10⁶

This data demonstrates that PEGylation can lead to a decrease in the catalytic efficiency (kcat/KM) of an enzyme.

Cell-Based Binding and Potency Assays for Antibody-Drug Conjugates (ADCs)

For ADCs, it is crucial to verify that the conjugation does not impair the antibody's ability to bind to its target antigen on the cell surface and that the conjugate can effectively kill target cells.

Experimental Protocol: Competitive Binding ELISA

  • Cell Culture: Culture a cell line that overexpresses the target antigen for the ADC.

  • Assay Procedure:

    • Coat a 96-well plate with a constant, sub-saturating concentration of the unconjugated, fluorescently-labeled antibody.

    • Add increasing concentrations of the unlabeled ADC (the competitor).

    • Add the target cells to the wells and incubate to allow binding.

    • Wash the wells to remove unbound antibody and cells.

    • Lyse the cells and measure the fluorescence in a plate reader.

  • Data Analysis:

    • Plot the fluorescence signal against the concentration of the ADC.

    • Determine the IC₅₀ value, which is the concentration of ADC that inhibits 50% of the binding of the labeled antibody. A lower IC₅₀ indicates a higher binding affinity.

Experimental Protocol: Cytotoxicity Assay

  • Cell Culture: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with serial dilutions of the ADC and a control (unconjugated antibody or vehicle).

    • Incubate for a period that allows for internalization and payload-induced cell death (typically 72-96 hours).

    • Add a cell viability reagent (e.g., resazurin (B115843) or a tetrazolium salt-based reagent) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence in a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control cells.

    • Plot the percentage of cell viability against the ADC concentration.

    • Determine the EC₅₀ value, which is the concentration of ADC that causes 50% cell death.

In Vitro PROTAC Activity Assays

For PROTACs, the primary functional validation is the demonstration of target protein degradation.

Experimental Protocol: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment:

    • Culture a relevant cell line and seed in a multi-well plate.

    • Treat the cells with increasing concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized target protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).

Characterization of Conjugates

Prior to functional assays, it is essential to characterize the conjugate to determine the degree of PEGylation.

Experimental Protocol: MALDI-TOF Mass Spectrometry for Degree of PEGylation [19][20][21][22]

  • Sample Preparation:

    • Desalt the protein conjugate using a suitable method (e.g., dialysis or a desalting column).

    • Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

  • Target Spotting:

    • Mix the desalted conjugate solution with the matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • Data Analysis:

    • Determine the average molecular weight of the unconjugated protein and the PEGylated protein.

    • The difference in mass corresponds to the mass of the attached PEG chains. Divide this by the molecular weight of a single PEG linker to determine the average number of PEG molecules per protein.

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis Conjugate Synthesis biomolecule Biomolecule (e.g., Protein, Antibody) conjugation Oxime Ligation biomolecule->conjugation linker This compound deprotection Boc Deprotection (Mild Acid) linker->deprotection deprotection->conjugation maldi MALDI-TOF MS (Degree of PEGylation) conjugation->maldi hplc HPLC/SEC (Purity) conjugation->hplc enzyme_assay Enzyme Activity Assay hplc->enzyme_assay binding_assay Cell-Based Binding Assay hplc->binding_assay potency_assay Cytotoxicity/Degradation Assay hplc->potency_assay

adc_moa cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis

protac_moa PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targeting Degradation POI Degradation Proteasome->Degradation

References

Stability Showdown: A Comparative Guide to t-Boc-Aminooxy-PEG7-methane and Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of effective bioconjugates, directly impacting therapeutic efficacy and safety. This guide provides an in-depth comparison of the in vitro and in vivo stability of t-Boc-Aminooxy-PEG7-methane linkers against other commonly used alternatives, supported by available experimental data.

The this compound linker belongs to the class of aminooxy linkers that form highly stable oxime bonds with carbonyl groups (aldehydes or ketones) on biomolecules. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate. This guide will delve into the stability of this linker system and compare it with other prevalent conjugation chemistries, such as maleimide-based linkers.

Comparative Stability Data

The stability of a linker is paramount to ensure that the conjugated payload remains attached to its carrier molecule (e.g., an antibody) in systemic circulation, preventing premature release and potential off-target toxicity. The following tables summarize the stability of oxime and maleimide-based linkers in biological media.

Table 1: In Vitro Plasma Stability of Oxime vs. Maleimide (B117702) Linkers

Linker TypeConjugation ChemistryModel SystemIncubation Conditions% Intact Conjugate (Time)Key Findings
Aminooxy (Oxime) Aminooxy + Aldehyde/KetoneGeneral BioconjugatesPhysiological pHHighly StableOxime bonds are reported to be approximately 1,000-fold more stable than hydrazone bonds and significantly more stable than imine bonds under physiological conditions.[1]
Maleimide (Thioether) Thiol + MaleimideAntibody-Drug ConjugateHuman Plasma, 37°C~50% (7 days)Susceptible to retro-Michael reaction, leading to deconjugation.[2]
Maleamic Methyl Ester (Thioether) Thiol + Maleamic Methyl EsterAntibody-Drug ConjugateAlbumin Solution, 37°C~96.2% (14 days)Demonstrates significantly improved stability over conventional maleimide linkers.[2]

Table 2: In Vivo Stability Considerations for Different Linker Chemistries

Linker TypeKey In Vivo CharacteristicsReported Observations
Aminooxy (Oxime) High systemic stability.The primary metabolite of an oxime-linked ADC was found to result from the catabolism of the antibody component and hydrolysis of a terminal amide in the linker-payload, indicating the oxime bond remained stable.
Maleimide (Thioether) Potential for in vivo drug release.Pharmacokinetic data of some maleimide-linked ADCs show a faster clearance of the intact conjugate compared to the total antibody, suggesting a degree of payload loss in circulation.[3]
PEG Linkers (General) Influences pharmacokinetics.The length of the PEG chain can impact the in vivo stability and circulation half-life of bioconjugates. Longer PEG chains generally lead to increased stability and reduced clearance.[4][5]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a bioconjugate by measuring the amount of intact conjugate and/or released payload over time in a plasma matrix.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate (with a known stable or unstable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA reader)

  • Sample processing reagents (e.g., immuno-affinity capture beads, quenching solution)

Procedure:

  • Incubation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in the desired plasma. Prepare a control sample by diluting the bioconjugate in PBS.

  • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.

  • Sample Quenching: Immediately process or freeze the aliquots at -80°C to halt any further degradation.

  • Analysis:

    • Intact Conjugate Analysis (LC-MS): For antibody conjugates, immuno-affinity capture can be used to isolate the ADC from the plasma. The captured ADC is then analyzed by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.

    • Released Payload Analysis (LC-MS/MS): The plasma samples can be processed to extract any released payload. The amount of free payload is then quantified using a sensitive LC-MS/MS method.

In Vivo Stability Assessment

Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate in an animal model.

Materials:

  • Test bioconjugate

  • Appropriate animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

  • Analytical instrumentation for sample analysis (ELISA, LC-MS)

Procedure:

  • Administration: Administer a single intravenous (IV) bolus dose of the bioconjugate to the animal model.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody Quantification (ELISA): An ELISA can be used to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples over time.

    • Intact Conjugate Quantification (ELISA or LC-MS): A specific ELISA that detects the conjugate or an LC-MS method can be used to measure the concentration of the intact bioconjugate.

    • Pharmacokinetic Analysis: The data from the bioanalysis is used to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for both the total antibody and the intact conjugate. A significant difference in the pharmacokinetics of the intact conjugate versus the total antibody can indicate in vivo instability of the linker.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing linker stability.

G cluster_0 In Vitro Plasma Stability Workflow cluster_1 Analysis start Start: Prepare Bioconjugate in Plasma & PBS incubate Incubate at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample process Process or Freeze Samples sample->process lcms_intact LC-MS for Intact Conjugate (DAR) process->lcms_intact lcms_payload LC-MS/MS for Released Payload process->lcms_payload end End: Determine Stability Profile lcms_intact->end lcms_payload->end

In Vitro Plasma Stability Assay Workflow

G cluster_0 In Vivo Stability Assessment Workflow cluster_1 Bioanalysis start Start: IV Administration to Animal Model blood_sampling Collect Blood Samples at Time Points start->blood_sampling plasma_prep Prepare and Store Plasma blood_sampling->plasma_prep elisa_total ELISA for Total Antibody plasma_prep->elisa_total elisa_intact ELISA/LC-MS for Intact Conjugate plasma_prep->elisa_intact pk_analysis Pharmacokinetic Analysis elisa_total->pk_analysis elisa_intact->pk_analysis end End: Determine In Vivo Stability & PK Profile pk_analysis->end

In Vivo Stability Assessment Workflow

Conclusion

References

Safety Operating Guide

Proper Disposal of t-Boc-Aminooxy-PEG7-methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like t-Boc-Aminooxy-PEG7-methane are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential information on the correct disposal procedures for this compound, emphasizing the importance of adhering to official safety protocols and local regulations.

This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of molecules for targeted protein degradation. Due to its chemical nature, it requires careful management as chemical waste.

Immediate Safety and Disposal Information

The primary source for detailed safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. While the full SDS for this compound is not publicly accessible through general web searches, information from suppliers like BroadPharm and MedChemExpress for similar compounds indicates a consistent theme for disposal.

General Disposal Principle: this compound should be treated as chemical waste and disposed of in accordance with all applicable federal, state, and local environmental regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

A Safety Data Sheet for a similar PEGylated compound from BroadPharm advises to "Arrange disposal as special waste, by licensed disposal company, in consultation with local waste disposal authority, in accordance with national and regional regulations."[1] This underscores the necessity of professional chemical waste management.

Procedural Step-by-Step Guidance

  • Consult the Safety Data Sheet (SDS): Before handling or disposing of the compound, thoroughly review the manufacturer-provided SDS. This document contains critical information on hazards, personal protective equipment (PPE), and specific disposal instructions in Section 13.

  • Segregate the Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container. The container should be compatible with the chemical's properties.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound," and any other identifiers required by your institution, such as the CAS number (2055041-27-3).

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal. Recommended storage conditions for the pure compound are typically at -20°C for long-term stability.

  • Contact EHS for Pickup: Follow your institution's protocol for chemical waste pickup. Your EHS department will coordinate with a licensed chemical waste disposal company for proper transportation and disposal.

Quantitative Data Summary

PropertyValueSource
Chemical Name This compoundBroadPharm, MedKoo Biosciences
CAS Number 2055041-27-3BroadPharm, MedKoo Biosciences
Molecular Formula C20H41NO10BroadPharm, MedKoo Biosciences
Molecular Weight 455.55 g/mol MedKoo Biosciences
Storage -20°C (long-term)BroadPharm, MedKoo Biosciences

Experimental Workflow for Disposal

The disposal of this compound does not typically involve experimental protocols for neutralization in a standard laboratory setting. The recommended procedure is direct disposal through a certified waste management provider. The workflow is primarily logistical and safety-oriented.

start Start: Unused or Waste This compound sds Consult Safety Data Sheet (SDS) for specific handling and disposal information start->sds segregate Segregate waste in a designated, compatible, and sealed container sds->segregate label Label container with 'this compound' and CAS Number segregate->label store Store in a secure, well-ventilated area away from incompatibles label->store ehs Contact Environmental Health & Safety (EHS) for waste pickup store->ehs disposal Licensed chemical waste contractor disposes of material according to regulations ehs->disposal end End: Proper Disposal Complete disposal->end

Disposal Workflow for this compound

This logical workflow outlines the necessary steps from identifying the waste to its final, compliant disposal. Adherence to these procedures is essential for maintaining a safe laboratory environment and protecting the ecosystem.

References

Personal protective equipment for handling t-Boc-Aminooxy-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG7-methane. The following procedures are based on the known characteristics of its constituent chemical groups and general laboratory best practices for handling research-grade chemicals.

Chemical Information:

  • Chemical Name: this compound

  • CAS Number: 2055041-27-3

  • Molecular Formula: C20H41NO10

  • Use: A PEG-based PROTAC linker used in the synthesis of proteolysis targeting chimeras (PROTACs).[1][2]

Personal Protective Equipment (PPE)

Given that the full toxicological properties of this compound have not been thoroughly investigated, a cautious approach to personal protection is mandatory. The required PPE for various laboratory operations is summarized below.

OperationRequired Personal Protective Equipment
Weighing and Solution Preparation - Chemical splash goggles or a full-face shield.- Nitrile gloves (double gloving is recommended).- Laboratory coat.- Work should be conducted in a certified chemical fume hood or a balance enclosure to prevent dust dispersal.[3]
Conducting Reactions and Transfers - Chemical splash goggles.- Nitrile gloves.- Laboratory coat.- All transfers and reactions should be performed within a certified chemical fume hood.[3]
Purification (e.g., Chromatography) - Chemical splash goggles.- Nitrile gloves.- Laboratory coat.- All operations should be performed within a fume hood.
Handling Waste - Chemical splash goggles.- Heavy-duty nitrile or neoprene gloves.- Laboratory coat or chemical-resistant apron.[3]
Spill Cleanup - Chemical splash goggles or a full-face shield.- Heavy-duty nitrile or neoprene gloves.- Laboratory coat or chemical-resistant coveralls.- Respiratory protection may be required depending on the spill size and location.

Always ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Carefully weigh the required amount of the compound in the fume hood or a balance enclosure.

2. Solution Preparation:

  • This compound is soluble in water, DMSO, DCM, and DMF.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • If creating a stock solution in a solvent like DMSO or DMF, cap the vial with a septum and use a syringe for transfers to minimize air and moisture exposure.[4] Store stock solutions at -20°C.[5]

3. Reaction Setup and Monitoring:

  • All reactions involving this compound should be conducted in appropriate laboratory glassware within a chemical fume hood.

  • PEGylation reactions are often performed in a suitable buffer solution, potentially at reduced temperatures (e.g., 4-6 °C), to control reactivity and maintain the stability of other reagents.[6]

4. t-Boc Deprotection (If applicable):

  • The t-Boc group is acid-labile and can be removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in methanol.[7]

  • Caution: Deprotection reactions generate gas (carbon dioxide and potentially isobutylene) and should never be performed in a sealed container.[8][9]

  • The t-butyl cation generated during deprotection can alkylate other nucleophiles. The use of scavengers like anisole (B1667542) may be necessary.[7]

Disposal Plan

All waste containing this compound or its byproducts must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated materials such as gloves, bench paper, and disposable labware should be placed in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste:

    • Aqueous and organic waste streams containing the compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.[3]

    • While polyethylene (B3416737) glycol itself is biodegradable, it should not be disposed of down the drain as it can impact wastewater treatment processes.[10][11]

    • Waste containing solvents like DCM or DMF must be disposed of according to your institution's hazardous waste guidelines.

  • Disposal Method: All chemical waste must be disposed of through a licensed chemical waste disposal contractor in accordance with local, regional, and national regulations.[10] Do not mix with other waste streams unless explicitly permitted.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Equilibrate Reagent B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Reaction E->F G Purify Product F->G I Segregate Waste (Solid & Liquid) F->I Waste H Characterize Product G->H G->I Waste H->I Waste J Label Waste Containers I->J K Store for Pickup J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.